MeOSuc-AAPV-AMC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H41N5O9 |
|---|---|
Molecular Weight |
627.7 g/mol |
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C31H41N5O9/c1-16(2)27(28(32)40)36(20-9-10-21-17(3)14-26(39)45-23(21)15-20)31(43)22-8-7-13-35(22)30(42)19(5)34-29(41)18(4)33-24(37)11-12-25(38)44-6/h9-10,14-16,18-19,22,27H,7-8,11-13H2,1-6H3,(H2,32,40)(H,33,37)(H,34,41)/t18-,19-,22-,27-/m0/s1 |
InChI Key |
AOPLOBUZHYHBLA-NFHWZJRKSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](C(C)C)C(=O)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(C(C)C)C(=O)N)C(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
MeOSuc-AAPV-AMC: A Detailed Technical Guide to its Substrate Specificity for Elastase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC) is a widely utilized fluorogenic substrate for the sensitive and continuous assay of elastase activity. This tetrapeptide substrate is particularly valuable for studying the kinetics of elastase enzymes, notably human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE). Its cleavage by elastase at the carboxyl side of the valine residue liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, providing a direct measure of enzymatic activity. This technical guide provides an in-depth overview of the substrate's specificity, compiling available kinetic data and presenting detailed experimental protocols for its use.
Data Presentation: Kinetic Parameters
The substrate specificity of this compound is primarily directed towards elastase-type serine proteases. The efficiency of hydrolysis can be quantitatively compared using the Michaelis-Menten constant (Km), the catalytic rate constant (kcat), and the specificity constant (kcat/Km). The following table summarizes the reported kinetic parameters for the hydrolysis of this compound by human neutrophil elastase and porcine pancreatic elastase. It is important to note that the values reported in the literature can vary due to differences in experimental conditions such as buffer composition, pH, and temperature.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Citation(s) |
| Human Neutrophil Elastase (HNE) | 290 | 3.3 | 11,000 | [1] |
| Human Neutrophil Elastase (HNE) | 130 | - | - | |
| Porcine Pancreatic Elastase (PPE) | 362 | - | - | [2][3] |
| Porcine Pancreatic Elastase (PPE) | 79.62 | 0.0265 (1.59 min⁻¹) | 333 (0.02 µM⁻¹min⁻¹) | [4] |
Note: The variability in the reported kinetic constants highlights the importance of consistent experimental conditions when comparing enzyme activities.
Signaling Pathways and Experimental Workflows
Enzymatic Reaction of this compound with Elastase
The following diagram illustrates the enzymatic cleavage of this compound by elastase, leading to the release of the fluorescent AMC molecule.
Caption: Enzymatic cleavage of this compound by elastase.
General Experimental Workflow for Elastase Activity Assay
This diagram outlines the key steps involved in a typical elastase activity assay using this compound.
Caption: General workflow for an elastase activity assay.
Experimental Protocols
The following is a generalized protocol for determining elastase activity using this compound. This should be adapted based on the specific elastase, experimental goals, and available equipment.
Materials and Reagents
-
This compound (CAS 72252-90-5)
-
Human Neutrophil Elastase (HNE) or Porcine Pancreatic Elastase (PPE)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer: A common buffer is 200 mM Tris-HCl, 500 mM NaCl, pH 8.0.[5][6] Another option is 25 mM TRIS buffer with 250 mM NaCl at pH 7.5.[7] The choice of buffer can influence enzyme activity.
-
96-well black microplates, preferably with a clear bottom
-
Fluorescence microplate reader with excitation and emission filters for ~380 nm and ~460 nm, respectively.
Stock Solution Preparation
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[3] Store this stock solution at -20°C or -80°C, protected from light and moisture.
-
Enzyme Stock Solution: Prepare a stock solution of the elastase in an appropriate buffer (e.g., the assay buffer) at a concentration suitable for further dilution. The final concentration in the assay will depend on the enzyme's activity. For HNE, a final concentration of 0.5 nM has been used.[5][6]
Assay Procedure
-
Prepare Working Solutions:
-
Substrate Working Solution: On the day of the experiment, dilute the this compound stock solution in assay buffer to the desired final concentrations. For kinetic analysis, a range of substrate concentrations bracketing the expected Km should be prepared. A 2x concentrated substrate buffer (e.g., 400 µM) can be made for easy mixing.[2]
-
Enzyme Working Solution: Dilute the elastase stock solution in assay buffer to a final concentration that provides a linear rate of fluorescence increase over the desired measurement period.
-
-
Assay Setup:
-
Add 50 µL of the enzyme working solution to each well of the 96-well microplate.
-
Include control wells:
-
No enzyme control: 50 µL of assay buffer instead of the enzyme solution to measure background substrate hydrolysis.
-
No substrate control: 50 µL of the enzyme working solution and 50 µL of assay buffer to measure background fluorescence.
-
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to each well.
-
The total reaction volume will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the desired temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
Record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a period of 10-60 minutes, ensuring the reaction rate is linear during the measurement window.[5][6]
-
Data Analysis
-
Calculate Reaction Velocity: Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot. The rate is typically expressed in relative fluorescence units (RFU) per minute.
-
Convert to Molar Concentration: To determine the specific activity, create a standard curve using known concentrations of free AMC to convert the RFU/min to moles of product formed per minute.
-
Determine Kinetic Parameters:
-
Plot the reaction velocity (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax.
-
Calculate kcat from the Vmax and the enzyme concentration ([E]) used in the assay (kcat = Vmax / [E]).
-
The specificity constant is then calculated as kcat/Km.
-
Substrate Specificity Considerations
While this compound is a highly effective substrate for elastases, its specificity is not absolute. Some studies have indicated that other serine proteases may be capable of cleaving this substrate, although typically with much lower efficiency.[6] Therefore, when working with complex biological samples that may contain multiple proteases, it is crucial to use specific elastase inhibitors to confirm that the observed activity is indeed from the enzyme of interest. For example, sivelestat is a known selective inhibitor of human neutrophil elastase.[8]
Conclusion
This compound remains a cornerstone fluorogenic substrate for the study of elastase activity. Its high sensitivity and amenability to continuous monitoring make it an invaluable tool for kinetic analysis and inhibitor screening. By understanding its kinetic parameters and employing standardized, well-controlled experimental protocols, researchers can obtain reliable and reproducible data to advance our understanding of elastase function in health and disease, and to facilitate the development of novel therapeutic agents.
References
- 1. oaepublish.com [oaepublish.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. In situ and Multi-Substrate Detection of Elastase Enzymatic Activity External to Microdialysis Sampling Probes using LC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
MeOSuc-AAPV-AMC: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Fluorogenic Substrate for Neutrophil Elastase and Proteinase 3
This technical guide provides a detailed overview of the chemical structure, properties, and applications of Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data into a structured format, offers detailed experimental protocols, and visualizes key biological and experimental processes.
Core Chemical and Physical Properties
This compound is a well-established fluorogenic substrate primarily used for the detection of neutrophil elastase and proteinase 3 (also known as myeloblastin) activity.[1] Its chemical structure consists of a tetrapeptide sequence (Ala-Ala-Pro-Val) that is specifically recognized and cleaved by these enzymes. The peptide is coupled to a methoxysuccinyl (MeOSuc) group at the N-terminus and a fluorescent 7-amino-4-methylcoumarin (AMC) group at the C-terminus.[2]
In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the valine residue and the AMC moiety, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time.[2]
Chemical Structure
References
MeOSuc-AAPV-AMC: A Fluorogenic Substrate for Neutrophil Elastase Activity and Signaling Pathway Elucidation
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate MeOSuc-AAPV-AMC, its spectral properties, and its application in the study of neutrophil elastase activity. Detailed experimental protocols and visualizations of relevant biological pathways are included to support researchers, scientists, and drug development professionals in their investigations.
Introduction:
N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (this compound) is a highly sensitive and specific fluorogenic substrate for neutrophil elastase, a serine protease implicated in a variety of inflammatory diseases.[1][2] The substrate consists of a tetrapeptide sequence (AAPV) recognized by neutrophil elastase, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate exhibits minimal fluorescence. However, upon cleavage by neutrophil elastase, the AMC fluorophore is released, resulting in a significant increase in fluorescence that can be readily quantified. This property makes this compound an invaluable tool for assaying neutrophil elastase activity in a range of experimental settings, from in vitro enzyme kinetics to cell-based assays.[1]
Quantitative Data Summary
The spectral characteristics of this compound and the liberated AMC fluorophore are critical for the design and execution of fluorescence-based assays. The following table summarizes the key excitation and emission wavelengths reported for this substrate.
| Parameter | Wavelength (nm) | Source(s) |
| Excitation Maximum (Ex) | 380 | [1][3][4] |
| 355-380 | [5][6] | |
| ~370 | ||
| 360 | [7] | |
| 341 | [8] | |
| Emission Maximum (Em) | 460 | [1][3][4][8][7] |
| 440-460 | [6] | |
| 500 |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in neutrophil elastase activity assays. These should be adapted based on specific experimental requirements.
Measurement of Purified Neutrophil Elastase Activity
This protocol details the steps for measuring the activity of a purified neutrophil elastase enzyme solution.
Materials:
-
This compound substrate
-
Purified human neutrophil elastase
-
Assay Buffer (e.g., 200 mM Tris-HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0)[9]
-
DMSO (for substrate stock solution)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-100 mg/mL).[3][4] Store the stock solution at -20°C or -80°C.[3][4]
-
Working Substrate Solution: Dilute the stock solution into the assay buffer to the desired final concentration (e.g., 10–400 μM).[7] It is recommended to prepare this solution fresh.
-
Enzyme Preparation: Prepare a dilution series of purified neutrophil elastase in the assay buffer.
-
Assay Reaction: In a 96-well plate, add 50 µL of the enzyme solution to each well. To initiate the reaction, add 50 µL of the working substrate solution to each well.[3]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm).[1][3][4]
-
Data Acquisition: Record the fluorescence intensity over time (e.g., every minute for 10-60 minutes) at 37°C.[7][9] The rate of increase in fluorescence is proportional to the elastase activity.
Detection of Neutrophil Elastase Activity in Biological Samples
This protocol outlines the procedure for measuring neutrophil elastase activity in biological samples such as cell lysates or conditioned media.
Materials:
-
This compound substrate
-
Biological sample (e.g., cell lysate, conditioned medium)
-
Assay Buffer
-
DMSO
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation: Prepare the biological sample as required (e.g., lyse cells, collect conditioned medium).
-
Substrate Preparation: Prepare the stock and working solutions of this compound as described in the previous protocol.
-
Assay Reaction: In a 96-well plate, add a specific volume of the biological sample to each well (e.g., 20 µL of cell lysate).[9] Add assay buffer to bring the volume to 50 µL.
-
Reaction Initiation: Add 50 µL of the working substrate solution to each well to start the reaction.
-
Fluorescence Measurement and Data Acquisition: Proceed with fluorescence measurement and data acquisition as described for the purified enzyme assay.
Visualizations
The following diagrams illustrate the mechanism of this compound cleavage and a key signaling pathway involving neutrophil elastase.
Neutrophil elastase has been shown to stimulate the transcription of the MUC1 gene, which plays a role in the inflammatory response in airways.[11][12] One identified signaling cascade involves the activation of Protein Kinase Cδ (PKCδ), leading to the production of reactive oxygen species (ROS) by Dual Oxidase 1 (Duox1).[10] This, in turn, activates TNF-α-Converting Enzyme (TACE), which cleaves pro-TNF-α to its active form.[10] Secreted TNF-α then binds to its receptor (TNFR1), initiating a downstream signaling cascade through ERK1/2, ultimately leading to the activation of the Sp1 transcription factor and subsequent MUC1 gene expression.[10] Another signaling pathway that can be activated by neutrophil elastase is the PI3K/Akt pathway, which has been shown to promote cell proliferation and inhibit apoptosis in leukemia cells.[13]
References
- 1. Enzo Life Sciences this compound (5 mg) CAS: 72252-90-5, Quantity: Each | Fisher Scientific [fishersci.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. MeOSuc-Ala-Ala-Pro-Val-AMC - Applications - CAT N°: 14907 [bertin-bioreagent.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin [N-Methoxysuccinyl-AAPV-AMC] | AAT Bioquest [aatbio.com]
- 9. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Overview of the Fluorogenic Elastase Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin
This document provides a detailed summary of the chemical compound N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin, a key reagent in protease research and diagnostics. It is intended for researchers, scientists, and professionals involved in drug development and biochemical assays.
Nomenclature and Synonyms
The compound is known by several names in scientific literature and commercial products. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing.
| Identifier Type | Identifier |
| Systematic Name | N-(4-methoxy-1,4-dioxobutyl)-L-alanyl-L-alanyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide[1] |
| Common Abbreviation | MeOSuc-AAPV-AMC[1][2] |
| Alternative Abbreviation | N-Methoxysuccinyl-AAPV-AMC[3] |
| Other Synonyms | Methoxy Succinyl-Ala-Ala-Pro-Val-AMC[1] |
| CAS Number | 72252-90-5[1][2][4] |
| Functional Descriptor | Elastase Substrate[2] |
| Commercial Identifier | I 1270[1] |
Core Function and Application
N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin is a highly specific fluorogenic substrate designed for the detection and quantification of elastase activity.[5] It is particularly effective for assaying human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE).[1][5]
The substrate consists of a tetrapeptide sequence (Ala-Ala-Pro-Val) that is selectively recognized and cleaved by elastase. This peptide is conjugated to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its intact form, the substrate exhibits low fluorescence.[1] Upon enzymatic cleavage of the amide bond between the peptide and the AMC molecule by elastase, the free AMC is released, resulting in a significant increase in fluorescence. This change in fluorescence can be monitored to determine the rate of the enzymatic reaction.
Applications of this substrate include:
-
Quantifying elastase activity in biological samples such as bone marrow and pancreatic lysates.[3][5]
-
Detecting neutrophil elastase in various cell types, including bronchial epithelial cells.[3]
Experimental Principles
Enzyme Activity Assay
The activity of elastase is typically measured using fluorescence spectrophotometry.[3] The assay relies on the increase in fluorescence intensity as the enzyme cleaves the substrate.
The rate of increase in fluorescence is directly proportional to the elastase activity in the sample. This allows for the detection of very low concentrations of the enzyme, with sensitivity reported to be as low as 11 pM for human leukocyte elastase.[1]
Illustrative Workflow
The following diagram illustrates the general workflow for an elastase activity assay using this fluorogenic substrate.
Caption: General workflow for an in vitro elastase activity assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin elastase substrate | 72252-90-5 [sigmaaldrich.com]
- 3. N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin [N-Methoxysuccinyl-AAPV-AMC] | AAT Bioquest [aatbio.com]
- 4. N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin - Creative Enzymes [creative-enzymes.com]
- 5. N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin elastase substrate 72252-90-5 [sigmaaldrich.com]
The Role of MeOSuc-AAPV-AMC in Advancing Neutrophil Elastase Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune system. However, its dysregulation is implicated in a variety of inflammatory diseases and cancer. The fluorogenic substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC), has emerged as an indispensable tool for the sensitive and specific measurement of NE activity. This technical guide provides an in-depth overview of this compound, its application in NE research, detailed experimental protocols, and a summary of key signaling pathways modulated by neutrophil elastase, offering a comprehensive resource for researchers in the field.
Introduction to Neutrophil Elastase
Neutrophil elastase is a powerful serine protease with a broad range of substrates, including extracellular matrix proteins like elastin, collagen, and fibronectin. Its primary physiological role is in host defense, where it contributes to the degradation of pathogens within phagolysosomes. However, when released extracellularly, its potent proteolytic activity can lead to significant tissue damage and has been linked to the pathogenesis of chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and various cancers.[1] This dual role underscores the importance of tightly regulating NE activity and has made it a key target for therapeutic intervention in numerous diseases.[2][3]
This compound: A Fluorogenic Substrate for Neutrophil Elastase
This compound is a highly sensitive and specific fluorogenic substrate designed for the measurement of neutrophil elastase activity.[4] The substrate consists of a tetrapeptide sequence (Ala-Ala-Pro-Val) that is specifically recognized and cleaved by neutrophil elastase. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage by neutrophil elastase, the free AMC is released, resulting in a significant increase in fluorescence that can be readily quantified.
Mechanism of Action
The enzymatic reaction is straightforward: the peptide bond C-terminal to the valine residue is hydrolyzed by neutrophil elastase, liberating the highly fluorescent AMC molecule. The rate of this reaction is directly proportional to the enzymatic activity of neutrophil elastase in the sample.
Quantitative Data
The utility of this compound is underpinned by its well-characterized kinetic parameters and physical properties.
| Property | Value | Reference(s) |
| Synonyms | N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin, Elastase Substrate V | [4][5] |
| CAS Number | 72252-90-5 | [4][5] |
| Molecular Formula | C₃₁H₄₁N₅O₉ | [4][5] |
| Molecular Weight | 627.69 g/mol | [4][5] |
| Excitation Wavelength | 355-380 nm | [6] |
| Emission Wavelength | 440-460 nm | [6] |
| Purity | ≥95% | [4][5] |
| Enzyme Source | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference(s) |
| Human Leukocyte Elastase | 130 | - | - | [7][8] |
| Human Leukocyte Elastase | 290 | 3.3 | 11 x 10³ | [9] |
| Porcine Pancreatic Elastase | 362 | - | - | [10][11] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
In Vitro Neutrophil Elastase Activity Assay
This protocol provides a standard method for measuring neutrophil elastase activity in a purified system or in biological samples.
Materials:
-
Human Neutrophil Elastase (HNE)
-
This compound
-
Assay Buffer: 200 mM TRIS-HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0[12]
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare HNE Standard Curve:
-
Perform serial dilutions of a known concentration of HNE in Assay Buffer to generate a standard curve.
-
-
Prepare Samples:
-
Dilute experimental samples (e.g., cell lysates, conditioned media) in Assay Buffer.[12]
-
-
Prepare Substrate Solution:
-
Prepare a 2x working solution of this compound (e.g., 20 µM) in Assay Buffer.[12] Note: The final concentration in the well will be 1x.
-
-
Assay Execution:
-
Add 50 µL of HNE standards or samples to the wells of the 96-well plate.
-
Add 50 µL of the 2x this compound solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically over a desired time period (e.g., 10-30 minutes), with readings every 1-2 minutes.[12]
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.
-
Plot the Vmax of the HNE standards against their concentrations to generate a standard curve.
-
Determine the concentration of active neutrophil elastase in the experimental samples by interpolating their Vmax values on the standard curve.
-
Inhibition of Neutrophil Elastase Activity
This protocol is designed to screen for and characterize inhibitors of neutrophil elastase.
Materials:
-
Same as in 3.1
-
Putative Neutrophil Elastase Inhibitor
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
-
Pre-incubation:
-
In the wells of a 96-well plate, mix the HNE solution with the various concentrations of the inhibitor.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the 2x this compound solution to each well to start the enzymatic reaction.
-
-
Measurement and Analysis:
-
Measure the fluorescence kinetically as described in 3.1.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualization of Key Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate critical signaling pathways activated by neutrophil elastase and a typical experimental workflow.
Caption: Enzymatic cleavage of this compound by neutrophil elastase.
Caption: A typical experimental workflow for measuring neutrophil elastase activity.
Caption: Signaling cascade of NE-induced MUC1 gene transcription.[13][14]
Caption: General pathway of NE-mediated ERK1/2 activation.[15]
Caption: The role of NE in promoting leukemia cell survival via PI3K/Akt.[4][16]
Conclusion
This compound remains a cornerstone for the quantitative analysis of neutrophil elastase activity. Its high sensitivity and specificity enable researchers to accurately probe the enzymatic function of NE in both physiological and pathological contexts. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and drug development professionals aiming to further elucidate the complex roles of neutrophil elastase and to develop novel therapeutic strategies targeting this critical enzyme. The continued application of this and similar tools will undoubtedly fuel future discoveries in the field of inflammation, immunology, and oncology.
References
- 1. Targeting neutrophil elastase is a promising direction for future cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Neutrophil elastase stimulates MUC1 gene expression through increased Sp1 binding to the MUC1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. MeOSuc-Ala-Ala-Pro-Val-AMC - Applications - CAT N°: 14907 [bertin-bioreagent.com]
- 7. Elastase Substrate, Fluorogenic (MeOSuc-AAPV-AFC) (CAS 312-84-5) | Abcam [abcam.com]
- 8. Enzo Life Sciences this compound (5 mg) CAS: 72252-90-5, Quantity: Each | Fisher Scientific [fishersci.com]
- 9. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. porcine pancreatic elastase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 12. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tus.elsevierpure.com [tus.elsevierpure.com]
- 15. Extracellular Vesicle-Associated Neutrophil Elastase Activates Hepatic Stellate Cells and Promotes Liver Fibrogenesis via ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Fluorogenic Activity of MeOSuc-AAPV-AMC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate, Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC). It details its mechanism of action, key quantitative data, experimental protocols, and its application in studying neutrophil elastase-mediated signaling pathways.
Core Principles: Mechanism of Fluorogenic Activity
This compound is a highly sensitive and specific substrate for human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. The core of its functionality lies in the clever pairing of a specific peptide sequence recognized by HNE with a fluorophore and a quencher.
The substrate consists of a tetrapeptide, Ala-Ala-Pro-Val, which mimics the natural cleavage site of HNE. This peptide is C-terminally coupled to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter. In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide bond between valine and AMC by active HNE, the AMC molecule is released, resulting in a significant increase in fluorescence that can be readily measured. This direct relationship between enzyme activity and fluorescence signal allows for the sensitive quantification of HNE activity in various biological samples.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound, providing a quick reference for experimental design and data interpretation.
Table 1: Physicochemical and Spectroscopic Properties
| Parameter | Value | Reference(s) |
| Molecular Formula | C₃₁H₄₁N₅O₉ | [1] |
| Molecular Weight | 627.69 g/mol | [1] |
| Excitation Wavelength | 355 - 380 nm | [2][3] |
| Emission Wavelength | 440 - 460 nm | [2][3] |
Table 2: Kinetic Parameters with Human Neutrophil Elastase (HNE)
| Parameter | Value | Reference(s) |
| Michaelis Constant (Km) | 130 - 362 µM | [2][4] |
| Catalytic Rate Constant (kcat) | ~4.29 s⁻¹ (estimated)¹ | [5] |
| Catalytic Efficiency (kcat/Km) | 1.1 x 10⁴ M⁻¹s⁻¹ | [5] |
¹The kcat value is estimated based on the reported kcat/Km and an average Km of 246 µM. Researchers should determine the kinetic parameters under their specific experimental conditions.
Detailed Experimental Protocols
This section provides a detailed methodology for a standard in vitro assay to measure human neutrophil elastase activity using this compound.
Reagent Preparation
-
Assay Buffer: 200 mM Tris-HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0.[6]
-
Substrate Stock Solution (10 mM): Dissolve this compound in dimethyl sulfoxide (DMSO). Store at -20°C in aliquots, protected from light.
-
Working Substrate Solution (e.g., 200 µM): Dilute the stock solution in Assay Buffer to the desired final concentration. Prepare fresh before use.
-
Human Neutrophil Elastase (HNE): Reconstitute and dilute to the desired concentration in Assay Buffer. Keep on ice.
Assay Procedure
-
Plate Setup: Add 50 µL of Assay Buffer to each well of a 96-well black, flat-bottom microplate.
-
Enzyme Addition: Add 25 µL of the HNE solution to the appropriate wells. For negative controls, add 25 µL of Assay Buffer.
-
Initiate Reaction: Add 25 µL of the working substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (e.g., 380 nm) and emission (e.g., 460 nm) wavelengths.
-
Kinetic Reading: Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 10-30 minutes) at 37°C.
-
Data Analysis: Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot. The rate is proportional to the HNE activity. A standard curve using free AMC can be used to convert the fluorescence units to the concentration of the product formed.
Neutrophil Elastase in Signaling Pathways
The activity of HNE, as measured by this compound, is a critical indicator in various signaling pathways, particularly those related to inflammation and tissue damage. Below are diagrams illustrating two key pathways involving HNE.
HNE-Mediated Inflammatory Signaling in Airways
In respiratory diseases, HNE plays a pivotal role in a pro-inflammatory cascade. It can activate cell surface receptors and trigger downstream signaling that leads to the production of inflammatory cytokines and mucins, contributing to the pathophysiology of diseases like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Enzo Life Sciences this compound (5 mg) CAS: 72252-90-5, Quantity: Each | Fisher Scientific [fishersci.com]
- 5. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
MeOSuc-AAPV-AMC: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the fluorogenic substrate Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC), a widely used tool for the sensitive detection of neutrophil elastase activity. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive supplier information, key technical data, detailed experimental protocols, and insights into relevant biological pathways.
Supplier and Catalog Information
This compound is available from a variety of reputable suppliers. The following table provides a summary of major distributors and their corresponding catalog information.
| Supplier | Catalog Number |
| MedChemExpress | HY-136865 |
| Cayman Chemical | 14907 |
| Santa Cruz Biotechnology | sc-201163 |
| Enzo Life Sciences | BML-P224 |
| TargetMol | T38364 |
| Abcam | ab142178 |
| Fisher Scientific | 50-194-9551 |
| Nordic Biosite | T38364-25mg |
| Clinivex | RCLS141463 |
| AbMole BioScience | M4203 |
Technical Data
This compound is a highly specific and sensitive substrate for neutrophil elastase, a serine protease involved in various physiological and pathological processes, including inflammation and immune responses. The cleavage of the amide bond between the valine residue and the 7-amino-4-methylcoumarin (AMC) group by elastase results in a quantifiable increase in fluorescence.
| Property | Value |
| CAS Number | 72252-90-5 |
| Molecular Formula | C₃₁H₄₁N₅O₉ |
| Molecular Weight | 627.69 g/mol |
| Excitation Wavelength | 355-380 nm |
| Emission Wavelength | 440-460 nm |
| Purity | Typically ≥95% |
| Km for Human Neutrophil Elastase | 130 µM[1], 362 µM[2] |
| Optimal pH for Assay | ~8.0[3][4] |
| Solubility | Soluble in DMSO |
Experimental Protocols
The following are detailed methodologies for common experimental applications of this compound.
General Neutrophil Elastase Activity Assay
This protocol provides a basic framework for measuring the activity of purified neutrophil elastase.
Materials:
-
Purified human neutrophil elastase
-
This compound
-
Assay Buffer: 200 mM Tris-HCl, 500 mM NaCl, pH 8.0[3]
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.
-
Prepare working solutions of the substrate. Dilute the stock solution in Assay Buffer to the desired final concentrations (e.g., for determining Km, a range of concentrations bracketing the expected Km value should be used). A common final concentration for single-point assays is 100 µM.
-
Prepare the enzyme solution. Dilute the purified neutrophil elastase in Assay Buffer to the desired concentration.
-
Add 50 µL of the enzyme solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the substrate working solution to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm. Kinetic readings should be taken at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 15-30 minutes).
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.
Measurement of Neutrophil Elastase Activity in Cell Lysates
This protocol is designed for quantifying endogenous elastase activity in cell extracts.
Materials:
-
Cell culture or tissue samples
-
Lysis Buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA)
-
This compound
-
Assay Buffer: 200 mM Tris-HCl, 500 mM NaCl, pH 8.0[3]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare cell lysates by treating cells or tissues with an appropriate lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate.
-
Dilute the cell lysates to a consistent protein concentration in Assay Buffer.
-
Add 50 µL of the diluted cell lysate to each well of the 96-well plate.
-
Prepare a working solution of this compound in Assay Buffer at twice the desired final concentration (e.g., 200 µM for a final concentration of 100 µM).
-
Add 50 µL of the substrate working solution to each well.
-
Measure fluorescence intensity kinetically as described in the general assay protocol.
-
Normalize the rate of reaction to the protein concentration of the lysate to determine the specific activity.
Inhibitor Screening Assay
This protocol can be adapted for high-throughput screening of potential neutrophil elastase inhibitors.
Materials:
-
Purified human neutrophil elastase
-
This compound
-
Test compounds (potential inhibitors)
-
Assay Buffer: 200 mM Tris-HCl, 500 mM NaCl, pH 8.0[3]
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
Serially dilute the test compounds in Assay Buffer to achieve a range of desired concentrations.
-
Add a fixed volume (e.g., 25 µL) of the diluted test compounds to the wells of the 96-well plate. Include a vehicle control (DMSO in Assay Buffer).
-
Add 25 µL of the purified neutrophil elastase solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a working solution of this compound in Assay Buffer at twice the desired final concentration.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Measure the fluorescence intensity kinetically.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Neutrophil elastase is a key mediator in various inflammatory and immune processes. Its activity, which can be precisely measured using this compound, is implicated in several signaling pathways.
Neutrophil Elastase-Induced MUC1 Transcription
Neutrophil elastase can stimulate the transcription of the MUC1 gene in lung epithelial cells, a process that can be monitored by assessing changes in elastase activity.
Caption: NE-induced MUC1 transcription pathway.[5][6]
Experimental Workflow for Investigating Neutrophil Elastase Activity in Biological Samples
The following diagram illustrates a typical workflow for measuring neutrophil elastase activity in biological fluids or cell culture supernatants.
Caption: Workflow for measuring NE in biological samples.
Logical Workflow for High-Throughput Inhibitor Screening
This diagram outlines the logical steps involved in a high-throughput screening campaign to identify novel inhibitors of neutrophil elastase.
Caption: Workflow for NE inhibitor screening.
References
- 1. Enzo Life Sciences this compound (5 mg) CAS: 72252-90-5, Quantity: Each | Fisher Scientific [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaline pH Promotes NADPH Oxidase-Independent Neutrophil Extracellular Trap Formation: A Matter of Mitochondrial Reactive Oxygen Species Generation and Citrullination and Cleavage of Histone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MeOSuc-AAPV-AMC in Advancing Research in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neutrophil elastase (NE), a potent serine protease released by activated neutrophils, is a key mediator of tissue damage and inflammation in a variety of acute and chronic inflammatory diseases. The ability to accurately quantify NE activity is paramount for understanding disease pathogenesis and for the development of novel therapeutic inhibitors. This technical guide provides an in-depth overview of Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC), a highly specific and sensitive fluorogenic substrate, and its critical role in the study of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and Cystic Fibrosis (CF). This document details the biochemical properties of the substrate, comprehensive experimental protocols for its use, a compilation of key quantitative data, and a visualization of the relevant signaling pathways, offering a valuable resource for researchers and drug development professionals in the field.
Introduction to Neutrophil Elastase and this compound
Neutrophil elastase is a powerful protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin.[1] This degradative capacity, while essential for host defense and tissue remodeling, can lead to significant tissue damage when dysregulated, contributing to the pathology of numerous inflammatory diseases.
This compound is a synthetic tetrapeptide substrate specifically designed for the sensitive and specific measurement of NE activity.[2] The peptide sequence, Ala-Ala-Pro-Val, mimics the natural cleavage site of NE in elastin. The N-terminus is blocked by a methoxysuccinyl group to prevent degradation by aminopeptidases, while the C-terminus is conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage by NE between the valine and AMC residues, the liberated AMC molecule becomes highly fluorescent, with excitation and emission maxima typically around 380 nm and 460 nm, respectively.[3] This fluorescence is directly proportional to the enzymatic activity of NE, allowing for precise quantification.
Quantitative Data: Kinetic Parameters and Inhibitor Potency
The utility of this compound as a research tool is underscored by its well-characterized kinetic parameters and its use in determining the potency of various NE inhibitors.
Table 1: Kinetic Parameters of this compound with Neutrophil Elastase
| Parameter | Value | Enzyme Source | Reference |
| Km | 362 µM | Human Leukocyte & Porcine Pancreatic Elastase | [2][4] |
| Km | 130 µM | Leukocyte Elastase | [5] |
| Km | 15 µM | Not Specified | [6] |
Note: The Michaelis constant (Km) represents the substrate concentration at which the enzyme operates at half of its maximum velocity. Variations in reported Km values can be attributed to differences in experimental conditions, such as buffer composition, pH, and temperature, as well as the purity and source of the enzyme.
Table 2: IC50 and Ki Values of Neutrophil Elastase Inhibitors Determined Using this compound Assay
| Inhibitor | IC50 | Ki | Inhibition Type | Reference |
| Sivelestat | 4 µM (effective concentration) | - | - | [7] |
| Alvelestat (MPH-966/AZD9668) | - | - | - | [7] |
| Eglin C | - | 1.3 ± 0.2 x 10-11 M | - | [7] |
| α1-Antitrypsin (α1-PI) | 4.6 ± 1.8 x 10-10 M | - | - | [7] |
| Pefabloc SC | 1.3 ± 0.1 x 10-4 M | - | - | [7] |
| BPTI | - | 3.9 ± 0.4 x 10-7 M | - | [7] |
| Compound 17 (from Paulownia tomentosa) | - | 3.2 µM | Noncompetitive | [8] |
| Various Flavanones (from Paulownia tomentosa) | 2.4 ± 1.0 to 74.7 ± 8.5 µM | - | - | [8] |
Note: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in enzyme activity. The inhibition constant (Ki) is a more specific measure of the binding affinity of an inhibitor to an enzyme.
Experimental Protocols
The following are generalized protocols for the use of this compound to measure NE activity in different biological samples. Researchers should optimize these protocols for their specific experimental conditions.
Measurement of NE Activity in Cell Lysates
This protocol is suitable for determining intracellular NE activity from cultured cells, such as neutrophils or myeloid precursor cell lines (e.g., U937).[7]
Materials:
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with 1 M NaCl and 0.1% Tween-20, pH 7.4)[7]
-
Assay buffer (e.g., 200 mM Tris-HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0)[7]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified human neutrophil elastase (for standard curve)
-
7-Amino-4-methylcoumarin (AMC) (for standard curve)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysis:
-
Wash cells with cold PBS and pellet by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice or by repeated freeze-thaw cycles.[7]
-
Centrifuge the lysate to remove cell debris.
-
-
Assay Preparation:
-
Prepare a standard curve using purified human neutrophil elastase of known concentration.
-
Prepare a separate AMC standard curve to convert relative fluorescence units (RFU) to molar concentrations of the product.
-
Dilute cell lysates and NE standards in assay buffer in the wells of the 96-well plate.
-
-
Enzymatic Reaction:
-
Prepare a working solution of this compound in assay buffer (e.g., 20 µM for a final concentration of 10 µM).[7]
-
Initiate the reaction by adding the this compound working solution to each well.
-
Incubate the plate at 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically over a set period (e.g., 10-60 minutes).
-
The rate of increase in fluorescence is proportional to the NE activity.
-
-
Data Analysis:
-
Calculate the initial velocity (V0) of the reaction from the linear portion of the kinetic curve.
-
Use the AMC standard curve to convert the rate from RFU/min to moles of AMC/min.
-
Normalize the activity to the protein concentration of the cell lysate.
-
Measurement of NE Activity in Bronchoalveolar Lavage Fluid (BALF)
This protocol is adapted for measuring NE activity in BALF, a common sample type in studies of lung inflammation.[9]
Materials:
-
Bronchoalveolar lavage fluid (BALF) samples
-
Assay buffer (e.g., 0.1 M Tris, pH 7.5)[9]
-
This compound stock solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Centrifuge BALF samples to remove cells and debris.
-
The supernatant can be used directly or diluted in assay buffer.
-
-
Assay Setup:
-
Add BALF samples (e.g., 100 µL) to the wells of the 96-well plate.[9]
-
Include a substrate-only control (assay buffer + substrate) to determine background fluorescence.
-
-
Reaction and Measurement:
-
Add this compound to a final concentration of, for example, 0.1 nM (note: this concentration from the reference seems unusually low and may need optimization, with typical concentrations being in the µM range).[9]
-
Monitor fluorescence at various time points at excitation/emission wavelengths of 400/505 nm.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
The increase in fluorescence over time reflects the NE activity in the BALF.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving neutrophil elastase and a typical experimental workflow for assessing NE activity.
Caption: A simplified signaling pathway illustrating the central role of neutrophil elastase in the inflammatory cascade.
Caption: A generalized experimental workflow for the quantification of neutrophil elastase activity using this compound.
Applications in Inflammatory Disease Research
Chronic Obstructive Pulmonary Disease (COPD)
In COPD, chronic inflammation and an imbalance between proteases and anti-proteases lead to the destruction of lung parenchyma. This compound is used to measure the elevated NE activity in the sputum and BALF of COPD patients, which correlates with disease severity. It is also a critical tool for screening and characterizing the efficacy of novel NE inhibitors in pre-clinical COPD models.
Acute Respiratory Distress Syndrome (ARDS)
ARDS is characterized by acute, severe lung inflammation and diffuse alveolar damage. High levels of NE in the lungs of ARDS patients are associated with the severity of the condition.[1][10] Studies have shown a significant increase in NE activity in the BALF of ARDS patients compared to healthy controls, as measured by assays using fluorogenic substrates like this compound.[9] This allows for the investigation of the protease-antiprotease imbalance in ARDS and the evaluation of potential therapeutic interventions targeting NE.[11]
Cystic Fibrosis (CF)
CF is a genetic disorder characterized by chronic airway inflammation and persistent bacterial infections. Neutrophil-dominated inflammation is a hallmark of CF lung disease, and NE is a major contributor to the associated airway damage.[12][13] this compound is employed to quantify the high levels of NE activity in the airways of CF patients.[14][15] This measurement serves as a biomarker for disease progression and a pharmacodynamic marker for the efficacy of NE inhibitors currently in clinical development.[12][16]
Conclusion
This compound is an indispensable tool for researchers and drug developers working in the field of inflammatory diseases. Its high specificity and sensitivity for neutrophil elastase enable the accurate quantification of this key pathological driver. The data and protocols presented in this guide provide a solid foundation for the successful implementation of NE activity assays, facilitating a deeper understanding of inflammatory disease mechanisms and accelerating the development of targeted therapies.
References
- 1. Neutrophil elastase-releasing factors in bronchoalveolar lavage from patients with adult respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assay in Summary_ki [bdb99.ucsd.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Enzo Life Sciences this compound (5 mg) CAS: 72252-90-5, Quantity: Each | Fisher Scientific [fishersci.com]
- 6. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AID 1502927 - Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elastolytic activity in pulmonary lavage fluid from patients with adult respiratory-distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 12. The role of neutrophils in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neutrophil serine proteases in cystic fibrosis: role in disease pathogenesis and rationale as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neutrophil Elastase Triggers the Release of Macrophage Extracellular Traps: Relevance to Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neutrophil Elastase Triggers the Release of Macrophage Extracellular Traps: Relevance to Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting neutrophil elastase in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Fluorogenic Enzyme Assays: Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorogenic enzyme assays are a cornerstone of modern biochemistry and drug discovery, offering unparalleled sensitivity and continuous, real-time monitoring of enzymatic reactions.[1][2] This technical guide provides an in-depth exploration of the fundamental principles governing these assays, from the design of fluorogenic substrates to the intricacies of data analysis. Detailed experimental protocols for key enzyme classes are presented, alongside troubleshooting guidance for common challenges. This document aims to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret fluorogenic enzyme assays with precision and confidence.
Core Principles of Fluorogenic Enzyme Assays
The fundamental principle of a fluorogenic enzyme assay lies in the enzymatic conversion of a substrate with low or no fluorescence into a highly fluorescent product, or vice versa.[3] This change in fluorescence intensity is directly proportional to the enzymatic activity, allowing for a dynamic and quantitative measurement of the reaction rate.[4]
The high sensitivity of fluorescence detection, often 100 to 1000 times greater than absorption-based methods, makes these assays particularly valuable when working with limited amounts of enzyme or substrate.[1] This sensitivity, coupled with their amenability to miniaturization, has made fluorogenic assays a preferred method for high-throughput screening (HTS) in drug discovery.[1][5][6]
There are two primary mechanisms by which a substrate's fluorescence properties are altered upon enzymatic action:
-
Direct Substrate Conversion: In this straightforward approach, the enzyme acts on a non-fluorescent or weakly fluorescent substrate, cleaving a specific chemical bond to release a fluorescent molecule (fluorophore). A classic example is the use of substrates based on coumarin, resorufin, or fluorescein derivatives.[1][7] For instance, the enzymatic hydrolysis of a non-fluorescent ester of resorufin yields the highly fluorescent resorufin molecule.[3]
-
Förster Resonance Energy Transfer (FRET): FRET-based assays employ substrates that contain both a fluorophore (donor) and a quencher (acceptor) molecule in close proximity.[2][8] When the donor fluorophore is excited, it transfers its energy to the acceptor through a non-radiative process, resulting in quenched fluorescence. Enzymatic cleavage of the substrate separates the donor and quencher, disrupting FRET and leading to a significant increase in the donor's fluorescence.[9] This method is widely used for assaying proteases, with substrates consisting of a peptide sequence recognized by the enzyme, flanked by a FRET pair.[9][10]
Assay Design and Key Components
The successful implementation of a fluorogenic enzyme assay hinges on the careful selection and optimization of its components.
Fluorogenic Substrates
The choice of fluorogenic substrate is critical and depends on the enzyme of interest. A wide variety of substrates are commercially available for different enzyme classes, including proteases, phosphatases, glycosidases, and oxidases.[7][11]
| Enzyme Class | Common Fluorogenic Substrates | Fluorophore |
| Proteases | Mca-Peptide-Dnp | 7-Methoxycoumarin (Mca) |
| Ac-DEVD-AMC | 7-amino-4-methylcoumarin (AMC) | |
| Phosphatases | 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) | 6,8-Difluoro-4-methylumbelliferone |
| Fluorescein diphosphate (FDP) | Fluorescein | |
| β-Galactosidase | Fluorescein di-β-D-galactopyranoside (FDG) | Fluorescein |
| 4-Methylumbelliferyl β-D-galactopyranoside (MUG) | 4-Methylumbelliferone |
Table 1: Common fluorogenic substrates for various enzyme classes.
Buffers and Reaction Conditions
The assay buffer must provide optimal conditions for enzyme activity, including pH and ionic strength.[4] It is crucial to ensure that the buffer components do not interfere with the fluorescence signal. For instance, high concentrations of phosphate can inhibit some enzyme activities and should be used with caution.[4] Temperature is another critical parameter that must be controlled to ensure reproducible results.[12]
Enzyme and Substrate Concentrations
The concentrations of both the enzyme and the substrate should be carefully optimized. The enzyme concentration should be low enough to ensure that the initial reaction rate is linear over the measurement period.[13] The substrate concentration is typically varied to determine the enzyme's kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).[12]
Experimental Protocols
The following sections provide detailed methodologies for common fluorogenic enzyme assays.
Fluorogenic Protease Assay using a FRET-based Substrate
This protocol describes a general method for assaying endopeptidases using a peptide substrate containing a fluorophore (e.g., Mca) and a quencher (e.g., Dnp).[8][9]
Materials:
-
Purified enzyme preparation
-
Fluorogenic peptide substrate (e.g., Mca-Y-V-A-D-A-P-K(Dnp)-OH)[8]
-
Assay Buffer (e.g., 75 mM Tris, 1 M NaCl, pH 7.5 for ACE-2)[8]
-
Uncoated black 96-well microtiter plate[8]
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the fluorogenic peptide substrate in an appropriate solvent (e.g., DMSO).
-
Dilute the enzyme to the desired concentration in ice-cold assay buffer.
-
In the wells of the black 96-well plate, add the diluted enzyme solution.
-
To initiate the reaction, add the fluorogenic peptide substrate to each well. The final substrate concentration should be optimized based on the enzyme's Km.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 328/393 nm for Mca).
-
Monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to the enzyme activity.
Fluorogenic Alkaline Phosphatase Assay using DiFMUP
This protocol details the use of 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) to measure alkaline phosphatase activity.[1][14]
Materials:
-
Alkaline Phosphatase Standard
-
DiFMUP
-
Assay Buffer (e.g., 50 mM Tris, 0.1% BSA, pH 8.0)[1]
-
Stop Buffer (e.g., 0.2 M Sodium Carbonate)[1]
-
Fluorescence cuvettes or black 96-well plate
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare a 1 mg/mL stock solution of DiFMUP in the assay buffer. This should be made fresh daily.[1]
-
Prepare a working solution of DiFMUP at 10 µg/mL in the assay buffer.[1]
-
Prepare a standard curve of alkaline phosphatase in the assay buffer.
-
To each cuvette or well, add 0.5 mL of the DiFMUP working solution.[1]
-
Add 100 µL of the sample or standard to the cuvette/well and mix.
-
Incubate the reaction for a defined period (e.g., 2 minutes) at room temperature.[1]
-
Stop the reaction by adding 1.9 mL of the Stop Buffer.[1]
-
Immediately measure the fluorescence at an excitation of ~358 nm and an emission of ~450 nm.[15]
-
Calculate the alkaline phosphatase activity from the standard curve.
Fluorogenic Caspase-3 Assay using Ac-DEVD-AMC
This protocol is for the measurement of caspase-3 activity, a key enzyme in apoptosis, using the fluorogenic substrate Ac-DEVD-AMC.[6][16]
Materials:
-
Cell lysate or purified caspase-3
-
Ac-DEVD-AMC substrate[6]
-
2x Caspase Cleavage Buffer (0.2 M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS)[17]
-
Dithiothreitol (DTT)
-
White or black flat-bottomed 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a master reaction mix on ice containing 2x caspase cleavage buffer, Ac-DEVD-AMC (final concentration ~10-50 µM), and DTT (final concentration ~10 mM).[17]
-
Add the cell lysate or purified enzyme to the wells of the plate.
-
Initiate the reaction by adding the master reaction mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.[17]
-
Measure the fluorescence at an excitation of 360-380 nm and an emission of 440-465 nm.[6][16]
-
Take readings every minute for at least 40 minutes to determine the reaction kinetics.[17]
-
The rate of AMC release is calculated from the slope of the linear portion of the fluorescence versus time plot.
Data Analysis and Interpretation
The primary output of a continuous fluorogenic enzyme assay is a progress curve, which plots the fluorescence intensity against time. The initial velocity (V₀) of the reaction is determined from the initial linear portion of this curve.
By measuring the initial velocities at various substrate concentrations, a Michaelis-Menten plot can be generated. Non-linear regression analysis of this plot allows for the determination of the key kinetic parameters:
-
Km (Michaelis-Menten constant): The substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the enzyme's affinity for its substrate.
-
Vmax (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
kcat (turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time. It is calculated as Vmax / [E], where [E] is the total enzyme concentration.
-
kcat/Km (catalytic efficiency): A measure of how efficiently an enzyme converts a substrate into a product.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| β-Galactosidase | Fluorescein di-β-D-galactoside (FDG) | 18.0 | 1.9 (µmol/min/mg) | - |
| β-Galactosidase | Fluorescein mono-β-D-galactoside (FMG) | 117.6 | 22.7 (µmol/min/mg) | - |
| Alkaline Phosphatase | Substrate 1 (Rhodamine-based) | - | 7.3 ± 0.4 | (3.3 ± 0.5) x 10⁵ |
| Cathepsin E | Mca-Ala-Gly-Phe-Ser-Leu-Pro-Ala-Lys(Dnp)-DArg-CONH₂ | - | - | 16.7 (µM⁻¹s⁻¹) |
Table 2: Examples of kinetic parameters determined using fluorogenic assays.[11][18][19][20]
Troubleshooting Common Issues
While powerful, fluorogenic assays are susceptible to certain artifacts and interferences.
Inner Filter Effect (IFE)
At high substrate or product concentrations, the solution can absorb a significant portion of the excitation and/or emission light, leading to a non-linear relationship between fluorescence and concentration.[2] This is known as the inner filter effect. To mitigate IFE, it is recommended to work with absorbance values below 0.1.[2] Correction methods, which involve measuring the absorbance of the sample at the excitation and emission wavelengths, can also be applied.[3][21][22]
Compound Interference
In the context of drug screening, the tested compounds themselves may be fluorescent or may quench the fluorescence of the product, leading to false positives or negatives.[9] It is essential to run control experiments to assess the intrinsic fluorescence and quenching potential of the compounds in the library.
Photobleaching
Prolonged exposure to the excitation light can lead to the irreversible destruction of the fluorophore, resulting in a decrease in the fluorescence signal.[1] This can be minimized by using the lowest possible excitation intensity and limiting the exposure time.
Conclusion
Fluorogenic enzyme assays represent a versatile and powerful tool in the arsenal of biochemists and drug discovery scientists. Their high sensitivity, real-time monitoring capabilities, and adaptability to high-throughput formats have solidified their importance in both basic research and industrial applications. By understanding the core principles, carefully designing experiments, and being aware of potential pitfalls, researchers can leverage the full potential of these assays to gain valuable insights into enzyme function and identify novel therapeutic agents.
References
- 1. Protocol Using DiFMUP for Phosphatase Detection [thelabrat.com]
- 2. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 3. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 11. Sensitive Fluorogenic Substrate for Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. DiFMUP | AAT Bioquest [aatbio.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 18. Kinetic fluorescence measurement of fluorescein di-beta-D-galactoside hydrolysis by beta-galactosidase: intermediate channeling in stepwise catalysis by a free single enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinetic assay of fluorescein mono-beta-D-galactoside hydrolysis by beta-galactosidase: a front-face measurement for strongly absorbing fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Selective Detection of Cathepsin E Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Inner-filter effect correction — eem_inner_filter_effect • eemR [pmassicotte.github.io]
Methodological & Application
Application Notes and Protocols for Neutrophil Elastase Assay using MeOSuc-AAPV-AMC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the innate immune response by degrading proteins of engulfed pathogens.[1][2] However, when excessively released during inflammatory conditions, it can contribute to tissue damage and the pathology of various diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][3] Consequently, the measurement of NE activity and the screening for its inhibitors are crucial areas of research in drug development.
This document provides detailed application notes and protocols for the assay of neutrophil elastase activity using the fluorogenic substrate MeOSuc-Ala-Ala-Pro-Val-AMC (MeOSuc-AAPV-AMC). This substrate is highly specific for neutrophil elastase and is cleaved to release the fluorescent 7-amino-4-methylcoumarin (AMC) group, allowing for a sensitive and continuous measurement of enzyme activity.[2][4][5]
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of the peptide substrate by neutrophil elastase. The substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin, is intrinsically non-fluorescent. Upon cleavage by neutrophil elastase between the valine and the AMC moiety, the highly fluorescent AMC is released. The rate of AMC release is directly proportional to the elastase activity and can be monitored kinetically by measuring the increase in fluorescence intensity at an emission wavelength of approximately 460 nm with an excitation wavelength of around 380 nm.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound neutrophil elastase assay, compiled from various sources.
Table 1: Physicochemical and Spectral Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C31H41N5O9 | [4] |
| Molecular Weight | 627.69 g/mol | [4] |
| Excitation Wavelength (Ex) | 380 nm | [4][5] |
| Emission Wavelength (Em) | 460 nm | [4][5] |
| Purity | ≥95% | [5] |
| Appearance | White to off-white solid | [4] |
Table 2: Kinetic Parameters of this compound with Human Neutrophil Elastase (HNE)
| Parameter | Value | Conditions | Reference |
| Km | 130 µM | --- | [5] |
| Km | 362 µM | --- | [4] |
| kcat/KM | 11 x 103 M-1s-1 | --- | [2] |
Table 3: IC50 and Ki Values of Known Neutrophil Elastase Inhibitors
| Inhibitor | IC50 | Ki | Assay Conditions | Reference |
| Sivelestat | 44 nM | 200 nM | --- | [6] |
| GW-311616 | 22 nM | 0.31 nM | --- | [6] |
| FK706 | 83 nM | 4.2 nM | --- | [6] |
| ZD-0892 | --- | 6.7 nM (human NE), 200 nM (porcine pancreatic elastase) | --- | [6] |
| MDL 101146 | --- | 25 nM | --- | [6] |
| D4L-1 | 10.8 nM | --- | 30 min incubation at 25 °C | [7] |
| D4L-2 | 18.0 nM | --- | 30 min incubation at 25 °C | [7] |
Experimental Protocols
Materials and Reagents
-
Human Neutrophil Elastase (HNE), purified
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 200 mM Tris-HCl, 500 mM NaCl, pH 8.0[8] (Note: other buffers such as 25 mM Tris, 250 mM NaCl, pH 7.5 have also been used[9])
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with temperature control
-
Known neutrophil elastase inhibitor (e.g., Sivelestat) for control experiments
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C or -80°C, protected from light.[4]
-
Human Neutrophil Elastase Stock Solution: Reconstitute purified HNE in a suitable buffer (e.g., assay buffer without Tween-20) to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Substrate Solution: Dilute the 10 mM stock solution of this compound in assay buffer to the desired final concentration. A common final concentration is 10 µM.[8] Prepare this solution fresh before each experiment.
-
Working Enzyme Solution: Dilute the HNE stock solution in assay buffer to the desired final concentration. A typical final concentration is 0.5 nM.[8] The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Inhibitor Solutions (for inhibitor screening): Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions in assay buffer to achieve a range of final concentrations for IC50 determination.
Protocol for Measuring Neutrophil Elastase Activity
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to each well of a 96-well black, clear-bottom microplate.
-
Add 25 µL of the working enzyme solution to the appropriate wells.
-
For a negative control (no enzyme), add 25 µL of assay buffer instead of the enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[8]
-
Initiate Reaction: Add 25 µL of the working substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 10-30 minutes.
-
Excitation: 380 nm
-
Emission: 460 nm
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V0) from the linear portion of the curve.
-
The enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.
-
Protocol for Screening Neutrophil Elastase Inhibitors
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the serially diluted inhibitor solutions to the test wells.
-
For the positive control (no inhibitor), add 25 µL of assay buffer.
-
For the negative control (no enzyme), add 50 µL of assay buffer.
-
-
Enzyme Addition: Add 25 µL of the working enzyme solution to all wells except the negative control wells.
-
Pre-incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[7]
-
Initiate Reaction: Add 25 µL of the working substrate solution to all wells.
-
Fluorescence Measurement: Monitor the fluorescence kinetically as described in section 4.3.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Vinhibitor / Vno inhibitor)] * 100 where Vinhibitor is the reaction velocity in the presence of the inhibitor and Vno inhibitor is the reaction velocity in the absence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualization of Pathways and Workflows
Neutrophil Elastase Signaling Pathway in Inflammation
Neutrophil elastase, upon its release, can trigger pro-inflammatory signaling cascades. One such pathway involves the activation of Protein Kinase C delta (PKCδ), leading to the production of reactive oxygen species (ROS) via dual oxidase 1 (Duox1). This, in turn, activates TNF-α–converting enzyme (TACE), which cleaves pro-TNF-α to its active form. TNF-α then binds to its receptor (TNFR1), initiating a downstream cascade that includes the activation of ERK1/2, ultimately leading to the activation of the transcription factor Sp1 and the expression of pro-inflammatory genes.[10][11]
Caption: Neutrophil Elastase Pro-inflammatory Signaling Pathway.
Experimental Workflow for Neutrophil Elastase Inhibitor Screening
The following diagram illustrates the key steps in a typical high-throughput screening assay for identifying inhibitors of neutrophil elastase using the this compound substrate.
Caption: Workflow for Neutrophil Elastase Inhibitor Screening.
References
- 1. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enzo Life Sciences this compound (5 mg) CAS: 72252-90-5, Quantity: Each | Fisher Scientific [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
Measuring Neutrophil Elastase Activity in Plasma Using MeOSuc-AAPV-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, is a key player in the innate immune response, involved in the degradation of phagocytosed pathogens.[1] However, when released into the extracellular space, NE can degrade components of the extracellular matrix, such as elastin, collagen, and fibronectin.[1] Unregulated NE activity in plasma is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1] Therefore, the accurate measurement of NE activity in plasma is crucial for understanding disease mechanisms and for the development of therapeutic inhibitors.
This document provides detailed application notes and protocols for the measurement of neutrophil elastase activity in plasma samples using the fluorogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC). This substrate is highly sensitive and specific for neutrophil elastase. Upon cleavage by NE, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, which can be quantified to determine enzyme activity.
Principle of the Assay
The assay is based on the enzymatic cleavage of the this compound substrate by neutrophil elastase. The cleavage releases the fluorescent AMC molecule, which has an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. The rate of increase in fluorescence is directly proportional to the elastase activity in the sample.
Data Presentation
Table 1: Properties of this compound Substrate
| Parameter | Value | Reference |
| Full Name | N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin | [2] |
| Molecular Formula | C₃₁H₄₁N₅O₉ | [3] |
| Molecular Weight | 627.69 g/mol | [3] |
| Excitation Wavelength | ~380 nm | [4][5] |
| Emission Wavelength | ~460 nm | [4][5] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥95% | [3] |
Table 2: Kinetic Parameters of this compound with Human Neutrophil Elastase
| Kinetic Parameter | Reported Value | Assay Conditions | Reference |
| K_m_ | 130 µM | Not specified | [6] |
| K_m_ | 362 µM | Not specified | [4][7] |
Note: The Michaelis constant (K_m_) can vary depending on the specific assay conditions such as pH, temperature, and buffer composition.
Table 3: Recommended Reagent Concentrations for the Assay
| Reagent | Stock Concentration | Working Concentration |
| This compound | 10 mM in DMSO | 100 - 200 µM |
| Human Neutrophil Elastase (Standard) | 1 mg/mL in appropriate buffer | 0.1 - 10 ng/well |
| Assay Buffer | 1X | 1X |
Experimental Protocols
Materials and Reagents
-
This compound (≥95% purity)
-
Human Neutrophil Elastase (for standard curve)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
Bovine Serum Albumin (BSA)
-
EDTA-anticoagulated human plasma
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with filters for Ex/Em = 380/460 nm
-
Incubator capable of maintaining 37°C
-
Multichannel pipettes and sterile, nuclease-free pipette tips
Preparation of Reagents
1. Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 0.05% BSA, pH 7.5):
- Prepare a 1 M stock solution of Tris-HCl, pH 7.5.
- Prepare a 5 M stock solution of NaCl.
- To prepare 100 mL of 1X Assay Buffer, combine:
- 5 mL of 1 M Tris-HCl, pH 7.5
- 3 mL of 5 M NaCl
- 0.05 g of BSA
- Bring the final volume to 100 mL with deionized water.
- Mix thoroughly and store at 4°C.
2. This compound Substrate Stock Solution (10 mM):
- Dissolve the appropriate amount of this compound in anhydrous DMSO to make a 10 mM stock solution.
- For example, dissolve 6.28 mg of the substrate in 1 mL of DMSO.
- Vortex to ensure complete dissolution.
- Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
3. Human Neutrophil Elastase (HNE) Standard Stock Solution (1 mg/mL):
- Reconstitute lyophilized HNE in the buffer recommended by the supplier to a concentration of 1 mg/mL.
- Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Plasma Sample Collection and Preparation
-
Blood Collection: Collect whole blood into tubes containing EDTA as the anticoagulant. Avoid using heparin, as it can inhibit elastase activity.
-
Plasma Separation: Centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Plasma Collection: Carefully collect the supernatant (plasma) without disturbing the buffy coat.
-
Storage: Aliquot the plasma and store at -80°C until use. Avoid repeated freeze-thaw cycles.
-
Sample Dilution: Due to the presence of endogenous inhibitors such as alpha-1 antitrypsin in plasma, it is recommended to perform a serial dilution of the plasma sample (e.g., 1:10, 1:20, 1:50) in Assay Buffer to find a dilution where the inhibitor effect is minimized and the activity falls within the linear range of the assay.
Experimental Workflow
Caption: Experimental workflow for measuring elastase activity in plasma.
Step-by-Step Assay Protocol
-
Prepare HNE Standard Curve:
-
Thaw the HNE stock solution on ice.
-
Perform serial dilutions of the HNE stock solution in Assay Buffer to prepare standards ranging from 0.1 ng/µL to 1 ng/µL.
-
Add 10 µL of each standard dilution to the wells of a 96-well black microplate.
-
Add 40 µL of Assay Buffer to each standard well to bring the final volume to 50 µL.
-
For the blank, add 50 µL of Assay Buffer to a well.
-
-
Prepare Plasma Samples:
-
Thaw plasma samples on ice.
-
Prepare dilutions of the plasma samples in Assay Buffer as determined in the sample preparation step.
-
Add 50 µL of the diluted plasma samples to separate wells of the microplate.
-
-
Prepare Substrate Working Solution:
-
Dilute the 10 mM this compound stock solution in Assay Buffer to a final concentration of 200 µM. For example, add 2 µL of the stock solution to 98 µL of Assay Buffer for each well. Prepare a master mix for all wells.
-
-
Initiate the Reaction:
-
Add 50 µL of the 200 µM substrate working solution to each well containing the standards and samples. This will bring the final volume in each well to 100 µL and the final substrate concentration to 100 µM.
-
-
Incubation and Measurement:
-
Immediately place the microplate in a fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Relative Fluorescence Units - RFU) in kinetic mode every 1-2 minutes for 30-60 minutes at Ex/Em = 380/460 nm.
-
Data Analysis
-
Standard Curve:
-
Plot the rate of change in fluorescence (ΔRFU/min) for each HNE standard against the concentration of HNE (ng/well).
-
Perform a linear regression to obtain the equation of the standard curve (y = mx + c), where y is the rate of fluorescence change and x is the amount of HNE.
-
-
Elastase Activity in Samples:
-
Calculate the rate of fluorescence change (ΔRFU/min) for each plasma sample from the linear portion of the kinetic curve.
-
Use the equation from the standard curve to determine the amount of active elastase in each plasma sample.
-
Elastase Activity (ng/mL) = (Calculated amount of HNE in ng / Volume of plasma sample in mL) * Dilution Factor.
-
Signaling Pathway
Caption: Neutrophil activation and elastase release pathway.
This diagram illustrates the process by which inflammatory stimuli trigger neutrophil activation, leading to the degranulation of azurophilic granules and the release of neutrophil elastase into the plasma. Once in the plasma, the elastase activity is regulated by endogenous inhibitors, primarily alpha-1 antitrypsin.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of plasma components | Subtract the fluorescence of a no-substrate control for each plasma sample. |
| Contaminated reagents or plate | Use fresh, high-quality reagents and clean plates. | |
| Low or no signal | Inactive enzyme | Use a fresh aliquot of HNE standard. Ensure proper storage. |
| Presence of inhibitors in plasma | Optimize the dilution of the plasma sample. | |
| Incorrect filter settings | Ensure the fluorescence reader is set to the correct excitation and emission wavelengths. | |
| Non-linear reaction kinetics | Substrate depletion | Use a lower concentration of enzyme or a shorter measurement time. |
| Enzyme instability | Ensure the assay buffer conditions are optimal for enzyme stability. |
Conclusion
The fluorometric assay using this compound is a sensitive and reliable method for quantifying neutrophil elastase activity in plasma. Careful sample preparation, including appropriate dilution to mitigate the effects of endogenous inhibitors, is critical for obtaining accurate results. This protocol provides a robust framework for researchers and drug development professionals to investigate the role of neutrophil elastase in various pathological conditions and to screen for potential therapeutic inhibitors.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. In situ and Multi-Substrate Detection of Elastase Enzymatic Activity External to Microdialysis Sampling Probes using LC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated measurement of the elastase-inhibitory capacity of plasma with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. Influence of plasma protease inhibitors and the secretory leucocyte protease inhibitor on leucocyte elastase-induced consumption of selected plasma proteins in vitro in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring elastase in conditioned media using MeOSuc-AAPV-AMC.
Application Note & Protocol
Topic: Measuring Elastase Activity in Conditioned Media using MeOSuc-AAPV-AMC
Audience: Researchers, scientists, and drug development professionals.
Introduction: Principle of the Assay
Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils and is a key player in inflammatory processes.[1][2] Its extracellular activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.[1] Therefore, quantifying elastase activity in biological samples such as conditioned cell culture media is crucial for research and drug development.
This protocol describes a highly sensitive fluorometric assay for measuring elastase activity. The assay utilizes the synthetic peptide substrate Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (this compound).[3] In the presence of elastase, this substrate is cleaved, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group.[4][5] The rate of AMC release, measured by the increase in fluorescence over time, is directly proportional to the elastase activity in the sample. The fluorescence of AMC is typically measured at an excitation wavelength of 380 nm and an emission wavelength between 460 nm and 500 nm.[6]
Application Notes
-
Disease Research: Quantify elastase released from cultured cells (e.g., neutrophils, macrophages) in response to inflammatory stimuli to model disease states.
-
Drug Discovery: Screen compound libraries for potential inhibitors of elastase activity.[7] The assay can be adapted to a high-throughput format for this purpose.
-
Cell Biology: Study the signaling pathways involved in the degranulation and release of elastase from immune cells.[8]
-
Sample Types: While this protocol focuses on conditioned media, the this compound substrate is also compatible with purified enzyme preparations and cell lysates.[4][9]
Data Presentation: Key Assay Parameters
The following table summarizes the essential quantitative data for performing the elastase activity assay.
| Parameter | Recommended Value | Reference(s) |
| Substrate | This compound or MeOSuc-AAPV-AFC | [3] |
| Substrate Stock Solution | 10-20 mM in DMSO | [6][7] |
| Final Substrate Concentration | 10 µM - 400 µM | [4][7] |
| Excitation Wavelength (Ex) | 380 nm | [1][6][10] |
| Emission Wavelength (Em) | 460 - 500 nm | [1][4][6] |
| Assay Plate Type | 96-well, white or black, flat-bottom | [10] |
| Reaction Temperature | 37°C | [7][10][11] |
| Measurement Mode | Kinetic | [1][10][11] |
| Read Interval | Every 2-3 minutes | [11] |
| Total Read Time | 10 - 60 minutes | [7][10] |
| Standard | Purified Human Neutrophil Elastase (HNE) | [4][10] |
| Standard Curve Range | 0 - 25 ng/well | [1][10] |
Experimental Protocols
Protocol 1: Preparation of Conditioned Media
This protocol describes the general steps for preparing conditioned media from cultured cells. The optimal cell number and incubation time may need to be determined empirically for specific cell types.[12]
-
Cell Seeding: Seed cells in a culture plate (e.g., 1 million cells in a 100 mm dish) with their standard complete growth medium.[12]
-
Cell Growth: Culture the cells until they reach the desired confluency (typically 70-80%).
-
Media Exchange: Gently aspirate the complete medium. Wash the cells twice with sterile Phosphate-Buffered Saline (PBS).
-
Conditioning: Add serum-free or low-serum (e.g., 0.2% serum) medium to the cells.[12] Using serum-free media is highly recommended as serum contains high levels of proteases and anti-proteases that can interfere with the assay.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for the secretion of elastase into the medium.[13]
-
Harvesting: Carefully collect the conditioned medium into a sterile conical tube.
-
Clarification: Centrifuge the collected medium at 1,000-2,000 x g for 10 minutes at 4°C to pellet any cells and cellular debris.[12][13]
-
Storage: Transfer the clarified supernatant to a new tube. Aliquot the supernatant to avoid repeated freeze-thaw cycles and store at -80°C until use.[12]
Protocol 2: Fluorometric Elastase Activity Assay
This protocol details the steps for measuring elastase activity in a 96-well plate format. It is recommended to run all standards and samples in duplicate or triplicate.
A. Reagent Preparation
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.1% Triton X-100, pH 7.5). Many commercial kits provide a pre-made buffer.[10] Allow the buffer to warm to room temperature before use.[1]
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a 10-20 mM stock solution.[6][14] Store at -20°C or -80°C, protected from light.[6]
-
Substrate Working Solution: Immediately before use, dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration. For a typical assay where 50 µL of substrate mix is added to 50 µL of sample, this would be a 2x concentrated solution (e.g., 200 µM for a 100 µM final concentration).[6]
-
Elastase Standard: Reconstitute purified Human Neutrophil Elastase (HNE) in Assay Buffer to create a stock solution (e.g., 100 ng/µL).[1][10] Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[10]
B. Standard Curve Preparation
-
Prepare a working solution of the HNE standard (e.g., 5 ng/µL) by diluting the stock solution in Assay Buffer.[1]
-
In a 96-well plate, create a serial dilution of the HNE working solution to generate standards ranging from 0 to 25 ng/well.
-
Add Assay Buffer to each standard well to bring the total volume to 50 µL.[1][10]
C. Assay Procedure
-
Sample Preparation: Add 2-50 µL of your clarified conditioned media sample to wells of a 96-well plate.
-
Volume Adjustment: Add Assay Buffer to each sample well to bring the total volume to 50 µL.
-
(Optional) Background Control: For samples with potential background fluorescence, prepare parallel wells containing the same amount of sample and adjust the total volume to 100 µL with Assay Buffer, without adding the substrate mix.[10]
-
Reaction Initiation: Add 50 µL of the Substrate Working Solution to each standard and sample well. The total volume should now be 100 µL. Mix gently by tapping the plate.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence in kinetic mode for 10-60 minutes, with readings taken every 2-3 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 460-500 nm.[10][11] Ensure the plate is protected from light during incubation and measurement.[10]
Protocol 3: Data Analysis
-
Calculate Reaction Rate: For each well (standards and samples), determine the rate of reaction (ΔRFU/min) by choosing two time points (T1 and T2) within the linear portion of the kinetic curve and applying the formula: Rate = (RFU₂ - RFU₁) / (T₂ - T₁)
-
Blank Subtraction: Subtract the rate of the 0 ng/well standard (blank) from all other standard and sample rates.
-
Generate Standard Curve: Plot the blank-subtracted rates for the HNE standards against their corresponding concentrations (ng/well).
-
Determine Sample Activity: Use the standard curve to interpolate the amount of active elastase (in ng) in each conditioned media sample. The activity can then be expressed as ng of elastase per mL of conditioned media or per million cells.
Mandatory Visualizations
Diagram 1: Assay Principle & Workflow
Caption: Workflow for measuring elastase activity in conditioned media.
Diagram 2: Neutrophil Activation and Elastase Release
Caption: Simplified pathway of neutrophil elastase release.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MeOSuc-Ala-Ala-Pro-Val-AMC - Applications - CAT N°: 14907 [bertin-bioreagent.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzo Life Sciences this compound (5 mg) CAS: 72252-90-5, Quantity: Each | Fisher Scientific [fishersci.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. content.abcam.com [content.abcam.com]
- 12. raybiotech.com [raybiotech.com]
- 13. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Studying Elastase Inhibition Kinetics using MeOSuc-AAPV-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorogenic substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC), for the characterization of elastase activity and the determination of inhibitor potency. The protocols outlined below are designed for accuracy and reproducibility in research and drug development settings.
Introduction to this compound
This compound is a highly sensitive and specific substrate for serine proteases, particularly human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE). The substrate consists of a tetrapeptide sequence (Ala-Ala-Pro-Val) recognized by elastase, linked to a fluorescent 7-amido-4-methylcoumarin (AMC) group. In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage by elastase between the valine and AMC moieties, the highly fluorescent AMC is released. The rate of AMC liberation, measured by an increase in fluorescence, is directly proportional to the elastase activity.
Key Properties:
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and known elastase inhibitors.
Table 1: Kinetic Parameters of this compound with Elastases
| Enzyme | Michaelis-Menten Constant (Kₘ) | Source(s) |
| Human Neutrophil Elastase (HNE) | 79.62 µM, 130 µM, 140 µM, 362 µM | [4],[5],[4],[2][3][6] |
| Porcine Pancreatic Elastase (PPE) | 362 µM | [2][3][6] |
Table 2: IC₅₀ Values of Known Elastase Inhibitors using this compound
| Inhibitor | Target Enzyme | IC₅₀ | Source(s) |
| Sivelestat | Human Neutrophil Elastase | 44 nM | [5] |
| GW-311616 | Human Neutrophil Elastase | 22 nM | [5] |
| Alvelestat (AZD9668) | Human Neutrophil Elastase | pIC₅₀ = 7.9 (approximately 12.6 nM) | [5] |
| FK706 | Mouse Neutrophil Elastase | 22 nM | [5] |
| FK706 | Porcine Pancreatic Elastase | 100 nM | [5] |
| BAY-678 | Human Neutrophil Elastase | 20 nM | [5] |
| BAY-85-8501 | Human Neutrophil Elastase | 65 pM | [5] |
Experimental Protocols
General Elastase Activity Assay
This protocol provides a method for measuring the baseline activity of elastase.
Materials:
-
Human Neutrophil Elastase (HNE) or Porcine Pancreatic Elastase (PPE)
-
This compound
-
Assay Buffer: 200 mM Tris-HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0[7]
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.
-
Prepare a working solution of elastase in Assay Buffer. The final concentration will depend on the enzyme source and purity. A typical starting concentration for HNE is 0.5 nM.[7]
-
Prepare the substrate working solution. Dilute the this compound stock solution in Assay Buffer to the desired final concentration. A common concentration is 10 µM.[7]
-
Set up the reaction in a 96-well plate:
-
Add 50 µL of Assay Buffer (for blank).
-
Add 50 µL of elastase working solution to the sample wells.
-
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 380/460 nm) every minute for 10-30 minutes.
-
Calculate the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.
Determination of Inhibitor IC₅₀
This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
Same as the general activity assay.
-
Test inhibitor compound.
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution in Assay Buffer.
-
In a 96-well plate, add 25 µL of the diluted inhibitor solutions to the appropriate wells. Include a vehicle control (e.g., DMSO in Assay Buffer).
-
Add 25 µL of the elastase working solution to all wells containing the inhibitor and vehicle control.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the this compound substrate working solution to all wells.
-
Immediately measure the fluorescence kinetics as described in the general activity assay protocol.
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the vehicle control: % Inhibition = [1 - (V₀ with inhibitor / V₀ of vehicle control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualization of Pathways and Workflows
Experimental Workflow for Elastase Inhibition Assay
Caption: Workflow for determining the IC₅₀ of an elastase inhibitor.
Neutrophil Elastase-Induced MUC1 Transcription Signaling Pathway
Caption: Signaling cascade of NE-induced MUC1 gene expression.[8]
Neutrophil Elastase Activation of PAR2 Signaling
Caption: Biased agonism of PAR2 by neutrophil elastase.[8][9][10][11]
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. MEOSUC-ALA-ALA-PRO-VAL-AMC | 72252-90-5 [amp.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. Neutrophil Elastase Activates Protease-activated Receptor-2 (PAR2) and Transient Receptor Potential Vanilloid 4 (TRPV4) to Cause Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uni-regensburg.de [uni-regensburg.de]
- 11. researchgate.net [researchgate.net]
Application of MeOSuc-AAPV-AMC in Drug Discovery for Chronic Obstructive Pulmonary Disease (COPD)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. A key player in the pathogenesis of COPD is the protease-antiprotease imbalance, where an excess of proteases, particularly neutrophil elastase (NE), leads to the destruction of lung tissue.[1][2][3] NE, a serine protease released by neutrophils, degrades essential components of the extracellular matrix, such as elastin, leading to emphysema and perpetuating inflammation.[2][3][4] This central role of NE makes it a prime therapeutic target for the development of new COPD treatments.
MeOSuc-Ala-Ala-Pro-Val-AMC (MeOSuc-AAPV-AMC) is a highly specific and sensitive fluorogenic substrate for human neutrophil elastase.[5][6] The substrate consists of a tetrapeptide sequence (AAPV) recognized by NE, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage by NE, the free AMC is released, resulting in a measurable increase in fluorescence. This direct relationship between enzyme activity and fluorescence intensity makes this compound an ideal tool for high-throughput screening (HTS) of potential NE inhibitors in the context of COPD drug discovery.
Principle of the Assay
The enzymatic reaction at the core of this application is the hydrolysis of the peptide bond in this compound by neutrophil elastase. This releases the highly fluorescent AMC molecule, which can be quantified using a fluorescence plate reader. The rate of the reaction is directly proportional to the NE activity. In the presence of an inhibitor, the rate of AMC release is reduced, providing a quantitative measure of the inhibitor's potency.
Caption: Enzymatic cleavage of this compound by Neutrophil Elastase.
Key Applications in COPD Drug Discovery
-
High-Throughput Screening (HTS): The simplicity and reliability of the this compound assay make it suitable for screening large compound libraries to identify novel NE inhibitors.
-
Structure-Activity Relationship (SAR) Studies: The assay can be used to evaluate the potency of a series of related compounds to guide medicinal chemistry efforts in optimizing lead compounds.
-
Mechanism of Inhibition Studies: Kinetic analyses using this assay can help elucidate the mechanism by which a compound inhibits NE (e.g., competitive, non-competitive).
-
Confirmation of Cellular Activity: While the primary assay is biochemical, this compound can also be used to measure NE activity in cell lysates or conditioned media from cell-based models of COPD.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound assay and IC50 values for known NE inhibitors.
| Parameter | Value | Reference |
| Substrate Properties | ||
| This compound Km | 130 µM - 362 µM | [5][6][8] |
| Excitation Wavelength | 380 nm | [5][6][8] |
| Emission Wavelength | 460 nm | [5][6][8] |
| IC50 Values of NE Inhibitors | ||
| Sivelestat (ONO-5046) | ~40 nM | [7] |
| Alvelestat (AZD9668) | ~10 nM - 1 µM | [7] |
| N-(methoxysuccinyl)-ala-ala-pro-val-chloromethyl ketone | 0.27 mM | [9] |
| Phenol Red (uncompetitive inhibitor) | 0.29 mM | [9] |
Experimental Protocols
Materials and Reagents
-
Human Neutrophil Elastase (hNE)
-
This compound
-
Assay Buffer: 100 mM Tris-HCl, 500 mM NaCl, pH 7.5[1]
-
Dimethyl Sulfoxide (DMSO)
-
Test compounds (potential inhibitors)
-
Reference inhibitor (e.g., Sivelestat)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Protocol 1: Neutrophil Elastase Activity Assay
This protocol is designed to measure the baseline activity of hNE.
Caption: Workflow for the Neutrophil Elastase Activity Assay.
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer (100 mM Tris-HCl, 500 mM NaCl, pH 7.5).[1]
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Dilute hNE in Assay Buffer to the desired final concentration (e.g., 10 nM).
-
-
Assay Protocol:
-
Add 50 µL of diluted hNE solution to each well of a 96-well plate.
-
To initiate the reaction, add 50 µL of the diluted this compound solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The initial rate of the reaction is determined from the slope of the linear portion of the curve.
-
Protocol 2: IC50 Determination for NE Inhibitors
This protocol is used to determine the concentration of an inhibitor that causes 50% inhibition of hNE activity.
Caption: Workflow for IC50 Determination of NE Inhibitors.
Procedure:
-
Prepare Reagents:
-
Prepare Assay Buffer, hNE, and this compound solutions as described in Protocol 1.
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in Assay Buffer to achieve a range of concentrations.
-
-
Assay Protocol:
-
Add 25 µL of each inhibitor dilution to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of diluted hNE solution to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 50 µL of the diluted this compound solution to all wells.
-
Measure fluorescence as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the reaction rate for each inhibitor concentration.
-
Determine the percent inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Positive Control)] x 100
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway of Neutrophil Elastase in COPD
In COPD, NE contributes to the inflammatory cascade and tissue destruction through multiple signaling pathways.
Caption: Simplified signaling pathway of Neutrophil Elastase in COPD.
Conclusion
The fluorogenic substrate this compound is a valuable and versatile tool in the discovery and development of novel neutrophil elastase inhibitors for the treatment of COPD. The straightforward and robust nature of the assay allows for efficient high-throughput screening and detailed characterization of potential drug candidates. By providing a quantitative measure of NE activity, this assay plays a crucial role in advancing our understanding of COPD pathogenesis and in the development of targeted therapies to address the underlying protease-antiprotease imbalance.
References
- 1. Elastase, Human Neutrophil CAS 9004-06-2 | 324681 [merckmillipore.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. scholar.unair.ac.id [scholar.unair.ac.id]
- 4. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzo Life Sciences this compound (5 mg) CAS: 72252-90-5, Quantity: Each | Fisher Scientific [fishersci.com]
- 6. Elastase Substrate, Fluorogenic (MeOSuc-AAPV-AFC) (CAS 312-84-5) | Abcam [abcam.com]
- 7. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Publication : USDA ARS [ars.usda.gov]
Troubleshooting & Optimization
Technical Support Center: Interference of Phenol Red in MeOSuc-AAPV-AMC Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from phenol red in MeOSuc-AAPV-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin) assays, which are commonly used to measure neutrophil elastase activity.
Frequently Asked Questions (FAQs)
Q1: What is phenol red and why is it in my cell culture medium?
Phenol red is a pH indicator that is commonly added to cell culture media. It provides a quick visual assessment of the pH of the culture environment. A color change from red to yellow indicates a decrease in pH (acidic conditions), often due to cellular metabolism, while a change to a purplish color indicates an increase in pH (alkaline conditions).
Q2: How does phenol red interfere with this compound assays?
Phenol red can interfere with fluorometric assays like the this compound assay in two primary ways:
-
Increased Background Fluorescence: Phenol red itself is fluorescent and can be excited by a broad range of wavelengths, leading to an elevated background signal. This is particularly noticeable when exciting in the 440 nm range, though it can still contribute to noise at the 380 nm excitation wavelength used for this compound.[1]
-
Uncompetitive Inhibition of Neutrophil Elastase: Crucially, phenol red has been shown to act as an uncompetitive inhibitor of human neutrophil elastase when using the this compound substrate.[2] This means that phenol red binds to the enzyme-substrate complex, reducing the catalytic activity of the enzyme and leading to an underestimation of elastase activity.
Q3: Does phenol red quench the fluorescence of the AMC product?
No, studies have shown that phenol red does not quench the fluorescence of the 7-amino-4-methylcoumarin (AMC) product that is released upon substrate cleavage.[2] The primary interference is due to background fluorescence and enzymatic inhibition.
Q4: What is the most straightforward solution to avoid phenol red interference?
The most effective and recommended solution is to use a phenol red-free cell culture medium or to perform the final steps of the assay in a phenol red-free buffer, such as PBS.[3] Many common media formulations are available in phenol red-free versions.
Q5: Can I correct for phenol red interference if I cannot use a phenol red-free medium?
While not ideal, you can attempt to correct for the interference by running proper controls. This includes a "no enzyme" control and a "no substrate" control, both containing the same concentration of phenol red as your experimental samples. Subtracting the background fluorescence from these controls can help, but it will not correct for the inhibitory effect of phenol red on the enzyme's activity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background fluorescence | Presence of phenol red in the assay medium. | 1. Switch to phenol red-free medium: This is the most effective solution. 2. Perform a buffer exchange: Before adding the substrate, wash the cells with a phenol red-free buffer like PBS. 3. Run background controls: Include wells with medium and substrate but no cells/enzyme to determine the background fluorescence from phenol red and subtract this value from your experimental wells. |
| Lower than expected elastase activity | Uncompetitive inhibition of neutrophil elastase by phenol red. | 1. Use phenol red-free medium/buffer: This will eliminate the inhibitory effect. 2. Be aware of the underestimation: If you must use a medium with phenol red, be aware that the measured activity will likely be lower than the actual activity. The inhibition constant (Ki) of phenol red for human neutrophil elastase is approximately 0.29 mM.[2] |
| Inconsistent or variable results | Fluctuating pH of the medium affecting phenol red's absorbance and inhibitory properties. | 1. Ensure consistent pH across all wells: Use freshly prepared medium and minimize the time plates are outside the incubator. 2. Switch to phenol red-free medium: This removes the pH-dependent variable from your fluorescence measurements. |
Data Presentation
The presence of phenol red significantly impacts the results of this compound assays. The following tables summarize the nature of the interference and provide a theoretical example of its effect on assay readout.
Table 1: Summary of Phenol Red Interference Mechanisms
| Interference Mechanism | Description | Impact on Assay Results |
| Increased Background Fluorescence | Phenol red exhibits intrinsic fluorescence, elevating the baseline signal. | Decreased signal-to-background ratio, reduced assay sensitivity. |
| Uncompetitive Enzyme Inhibition | Phenol red binds to the enzyme-substrate complex, reducing the catalytic rate. | Underestimation of true elastase activity. |
Table 2: Theoretical Impact of Phenol Red on Signal-to-Background Ratio (S/B)
This table illustrates the expected decrease in the signal-to-background ratio in the presence of phenol red, based on its known interference.
| Condition | Background (RFU) | Signal (RFU) | Net Signal (RFU) | Signal-to-Background Ratio |
| Without Phenol Red | 50 | 550 | 500 | 11.0 |
| With Phenol Red | 200 | 450 | 250 | 2.25 |
RFU = Relative Fluorescence Units. Values are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Standard this compound Assay in Phenol Red-Free Conditions
This protocol is recommended for accurate measurement of neutrophil elastase activity.
-
Cell Culture: Culture your cells in a phenol red-free medium. If switching from a phenol red-containing medium, allow the cells to adapt for at least one passage.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at the desired density and allow them to adhere overnight.
-
Treatment: Treat cells with your compounds of interest in phenol red-free medium.
-
Preparation of Assay Buffer: Prepare an assay buffer (e.g., PBS or a Tris-based buffer) without phenol red.
-
Washing: Gently wash the cells twice with the phenol red-free assay buffer to remove any residual medium.
-
Substrate Preparation: Prepare a 2X working solution of this compound in the assay buffer.
-
Assay Initiation: Add an equal volume of the 2X substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence kinetically over a desired time period (e.g., 30-60 minutes) with excitation at ~380 nm and emission at ~460 nm.
-
Data Analysis: Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
Protocol 2: this compound Assay with Correction for Phenol Red
This protocol can be used if phenol red-free medium is not an option, but be aware of the limitations.
-
Cell Culture and Treatment: Culture and treat cells in your standard phenol red-containing medium.
-
Set Up Controls: On the same 96-well plate, include the following controls:
-
No-Enzyme Control: Wells containing only the phenol red medium and the substrate.
-
No-Substrate Control: Wells containing cells in the phenol red medium but no substrate.
-
-
Substrate Preparation: Prepare a 2X working solution of this compound in the same phenol red-containing medium.
-
Assay Initiation: Add an equal volume of the 2X substrate solution to your experimental and no-enzyme control wells. Add an equal volume of medium without substrate to the no-substrate control wells.
-
Kinetic Measurement: Proceed with kinetic fluorescence measurement as described in Protocol 1.
-
Data Analysis:
-
Calculate the average rate of fluorescence increase from the no-enzyme control wells (this is your background rate).
-
Subtract the background rate from the rate measured in your experimental wells to obtain a corrected rate.
-
Be sure to note in your results that the data was collected in the presence of an uncompetitive inhibitor (phenol red).
-
Visualizations
Experimental Workflow
Caption: Recommended workflow for a this compound assay to avoid phenol red interference.
Mechanism of Uncompetitive Inhibition by Phenol Red
Caption: Uncompetitive inhibition of neutrophil elastase by phenol red.
References
Technical Support Center: Correcting for Autofluorescence in Cell-Based Elastase Assays
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of autofluorescence in your cell-based elastase assays.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my cell-based elastase assay?
A: Autofluorescence is the natural fluorescence emitted by cells and other components in your assay system when they are excited by light.[1][2] This intrinsic fluorescence is not related to the specific fluorescent probe you are using to measure elastase activity. It becomes a problem when this background "noise" overlaps with the signal from your elastase substrate, making it difficult to distinguish the true signal from the background. This can lead to a reduced signal-to-noise ratio, decreased assay sensitivity, and potentially inaccurate results.[3]
Q2: What are the primary sources of autofluorescence in my cell-based assay?
A: Autofluorescence can originate from several sources:
-
Endogenous Cellular Components: Molecules within the cells themselves are a major source. These include:
-
Cell Culture Medium: Standard cell culture media often contain components that fluoresce, particularly:
-
Experimental Procedures:
-
Assay Plates: Polystyrene microplates can also contribute to background fluorescence.[9]
Q3: How can I determine if autofluorescence is impacting my elastase assay results?
A: The most straightforward method is to include proper controls in your experiment. The key control is an unlabeled cell sample . This sample should be treated identically to your experimental samples but without the addition of the fluorogenic elastase substrate.[9] By measuring the fluorescence of this control, you can quantify the level of background autofluorescence under your specific assay conditions. If the fluorescence intensity of the unlabeled control is a significant fraction of your experimental signal, then autofluorescence is likely a problem.
Q4: What are the main strategies to correct for autofluorescence?
A: There are three primary strategies to address autofluorescence:
-
Minimizing Autofluorescence at the Source: This involves optimizing your experimental setup to reduce the generation of background fluorescence.
-
Subtracting Background Fluorescence: This is a direct correction method where the autofluorescence signal from control wells is subtracted from the signal in your experimental wells.
-
Advanced Correction Techniques: These include methods like spectral unmixing, which computationally separates the specific signal from the autofluorescence.
The following sections provide detailed protocols and troubleshooting for these approaches.
Troubleshooting Guides & Detailed Protocols
Guide 1: Minimizing Autofluorescence Through Experimental Design
This is the first and often most effective line of defense against high background fluorescence.
Issue: High background fluorescence observed in all wells, including controls.
| Potential Cause | Troubleshooting Recommendation | Detailed Protocol/Explanation |
| Fluorogenic Substrate Choice | Select a substrate with excitation and emission wavelengths in the red or far-red spectrum (>600 nm). | Most cellular autofluorescence occurs in the blue-green part of the spectrum (350-550 nm).[7] Shifting to longer wavelengths can significantly reduce this interference. For example, if you are using a substrate like MeOSuc-AAPV-AMC (Ex/Em ~380/460 nm), consider alternatives with red-shifted fluorophores if available. |
| Cell Culture Medium | Use phenol red-free medium. Reduce the concentration of Fetal Bovine Serum (FBS) or switch to Bovine Serum Albumin (BSA). For endpoint assays on fixed cells, replace the medium with Phosphate Buffered Saline (PBS) before reading.[3][7] | Phenol red and FBS are known sources of autofluorescence.[7] Test if your cells can be maintained in a lower FBS concentration (e.g., 2-5%) without affecting their health or elastase activity. For short-term measurements, PBS is an excellent low-background buffer. |
| Cell Health and Density | Ensure you are working with a healthy, viable cell population. Remove dead cells before plating. | Dead cells are highly autofluorescent.[3] Use a viability dye and flow cytometry to assess cell health, or use a density gradient centrifugation method like Ficoll to remove dead cells. Avoid over-confluency in your cell cultures. |
| Fixation Method (for fixed-cell assays) | If fixation is required, consider using an organic solvent like ice-cold methanol or ethanol instead of aldehyde-based fixatives.[9] | Aldehydes cross-link proteins and can induce fluorescence.[5] If you must use formaldehyde or glutaraldehyde, use the lowest possible concentration and shortest incubation time that provides adequate fixation. You can also treat with a quenching agent like sodium borohydride after fixation (see Protocol 2). |
Experimental Workflow for Minimizing Autofluorescence
Caption: Workflow for minimizing autofluorescence in cell-based elastase assays.
Guide 2: Correcting Autofluorescence by Background Subtraction
This is the most common method for correcting autofluorescence in plate reader-based assays.
Issue: How to accurately subtract the background fluorescence signal.
Protocol: Background Subtraction for a 96-Well Plate Elastase Assay
Materials:
-
Cells of interest
-
Low-autofluorescence medium
-
Fluorogenic elastase substrate
-
Elastase inhibitor (optional, for "no enzyme activity" control)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Plate Layout: Design your plate to include the following controls:
-
Test Wells: Cells + Substrate + Test Compound
-
Positive Control Wells: Cells + Substrate (no compound)
-
Autofluorescence Control Wells: Cells only (no substrate, no compound)
-
Media Blank Wells: Medium only (no cells, no substrate)
-
-
Cell Plating: Seed cells at the desired density in all wells except the "Media Blank" wells. Allow cells to adhere and grow as required for your experiment.
-
Treatment: Add your test compounds and vehicle controls to the appropriate wells.
-
Substrate Addition:
-
Add the fluorogenic elastase substrate to all "Test Wells" and "Positive Control Wells".
-
Crucially, add an equal volume of assay buffer (without substrate) to the "Autofluorescence Control Wells" and "Media Blank Wells".
-
-
Incubation: Incubate the plate for the desired reaction time at 37°C.
-
Fluorescence Reading: Measure the fluorescence intensity (RFU - Relative Fluorescence Units) on a plate reader using the appropriate excitation and emission wavelengths for your substrate.
-
Data Calculation:
-
Step 1: Subtract the Media Blank.
-
Calculate the average RFU from the "Media Blank Wells".
-
Subtract this average from all other wells. This corrects for fluorescence from the medium and the microplate itself.
-
-
Step 2: Subtract the Autofluorescence.
-
Calculate the average RFU from the blank-corrected "Autofluorescence Control Wells". This value represents the background fluorescence from the cells.
-
Subtract this average cellular autofluorescence value from all your blank-corrected experimental wells ("Test Wells" and "Positive Control Wells").
-
-
Formula for Corrected Fluorescence:
Corrected RFU = (RFUTest Well - RFUMedia Blank) - (RFUAutofluorescence Control - RFUMedia Blank)
Logical Flow for Background Subtraction
Caption: Data processing workflow for background subtraction.
Guide 3: Advanced Correction Using Spectral Unmixing
For microscopy or advanced plate readers, spectral unmixing offers a powerful way to computationally remove autofluorescence.
Issue: My autofluorescence is not uniform across the cell population, making simple background subtraction inaccurate.
A: Spectral unmixing is ideal for this situation. This technique treats autofluorescence as a distinct fluorescent "color". It requires measuring the emission spectrum of your sample and the emission spectrum of the autofluorescence (from an unstained control). A software algorithm then calculates the contribution of each spectrum to the total signal in your experimental sample, effectively separating them.[10]
Protocol: Conceptual Steps for Spectral Unmixing
Requirements:
-
A confocal microscope or plate reader with spectral imaging capabilities.
-
Software capable of linear or spectral unmixing (e.g., ZEN, LAS X, FCS Express).
Procedure:
-
Acquire Reference Spectra:
-
Autofluorescence Spectrum: Prepare a sample of your cells under the exact same conditions as your experiment (same medium, same plate, same cell density) but without the fluorescent elastase substrate. Acquire a full emission spectrum of these cells using the same excitation wavelength as your substrate. This is your "autofluorescence reference".
-
Substrate Spectrum: Prepare a sample with your cells and the cleaved fluorogenic substrate (or the pure fluorophore if available). Acquire the emission spectrum. This is your "signal reference".
-
-
Acquire Experimental Data: Acquire a full emission spectrum of your experimental samples (cells + substrate + compounds).
-
Perform Unmixing: In your analysis software, define the reference spectra you collected in step 1. The software will then use these references to unmix the experimental data, generating separate images or data points for your specific substrate signal and the autofluorescence.[9]
-
Quantify: Use the unmixed "signal" channel for your final quantitative analysis of elastase activity.
Signaling Pathway for Spectral Unmixing
Caption: Conceptual diagram of the spectral unmixing process.
Data Summary Tables
Table 1: Common Sources of Autofluorescence and Mitigation Strategies
| Source | Wavelength Range (Typical) | Recommended Mitigation Strategy |
| Cellular Metabolites (NADH, Flavins) | Ex: 340-380 nm, Em: 450-550 nm[2] | Use red-shifted fluorophores (Em > 600 nm). |
| Elastin & Collagen | Ex: 355-488 nm, Em: 350-550 nm[2] | Use red-shifted fluorophores. Consider enzymatic pre-treatment in fixed tissue.[8] |
| Lipofuscin | Broad Ex/Em, strong in green-yellow[5] | Chemical quenching (e.g., Sudan Black B) for fixed cells.[5] |
| Phenol Red (in medium) | Ex: ~430 nm, Em: ~560 nm[7] | Use phenol red-free culture medium. |
| Fetal Bovine Serum (FBS) | Broad, especially in blue-violet[3] | Reduce FBS concentration or replace with BSA. |
| Aldehyde Fixatives | Broad spectrum (blue, green, red)[5] | Use non-aldehyde fixatives (methanol/ethanol) or quench with sodium borohydride.[9] |
Table 2: Comparison of Autofluorescence Correction Methods
| Method | Pros | Cons | Best For |
| Experimental Optimization | Most effective; prevents the problem. | May require significant methods development; may not be fully effective. | All experiments; the first step in assay development. |
| Background Subtraction | Simple to implement; does not require special equipment. | Assumes uniform autofluorescence; can be inaccurate if background is high and variable. | Homogeneous cell populations in plate-reader assays. |
| Spectral Unmixing | Highly accurate; separates signals pixel-by-pixel. | Requires specialized equipment (spectral microscope/reader) and software. | Heterogeneous cell populations; fluorescence microscopy. |
| Chemical Quenching | Can significantly reduce autofluorescence. | May also quench the desired signal; requires careful validation. | Fixed-cell immunofluorescence where other methods fail. |
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Neutrophil Elastase Activity Assay Kit (Fluorometric) sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 8. Elastase Reduces Background Autofluorescence in ALK Fluorescence In Situ Hybridization Assays for Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 10. bio-rad.com [bio-rad.com]
Technical Support Center: MeOSuc-AAPV-AMC Elastase Assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using the fluorogenic substrate MeOSuc-AAPV-AMC to measure neutrophil elastase activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly sensitive and specific fluorogenic substrate for human neutrophil elastase.[1][2][3][4] The substrate consists of a specific peptide sequence (Ala-Ala-Pro-Val) that is recognized and cleaved by neutrophil elastase. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage by elastase, the free AMC fluorophore is released, resulting in a significant increase in fluorescence intensity.[2][4] The rate of this fluorescence increase is directly proportional to the elastase activity in the sample.
Q2: What are the optimal excitation and emission wavelengths for this compound?
The optimal excitation wavelength for this compound is in the range of 355-380 nm, and the optimal emission wavelength is between 440-460 nm.[1][2][3][4]
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve the this compound powder in a suitable solvent like DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).[1][5] This stock solution should be stored at -20°C or -80°C, protected from light and moisture.[1][5] For working solutions, dilute the stock solution in the appropriate assay buffer to the desired final concentration. Avoid repeated freeze-thaw cycles of the stock solution.[6]
Q4: What is a typical concentration range for this compound in an assay?
The optimal concentration of this compound can vary depending on the specific experimental conditions, including the enzyme concentration and incubation time. A common starting point is a final concentration in the range of 10-400 µM.[5] It is advisable to perform a substrate titration to determine the optimal concentration for your specific assay, ideally at or below the Michaelis-Menten constant (Km) for neutrophil elastase, which has been reported to be around 130 µM for leukocyte elastase.[3]
Q5: What are some common inhibitors of neutrophil elastase?
Several classes of inhibitors can be used to control for specific neutrophil elastase activity. These include:
-
Serpins (serine protease inhibitors): such as α-1-proteinase inhibitor (α-1-PI) and Serpin B1.[7]
-
Canonical inhibitors: like secretory leukocyte proteinase inhibitor (SLPI) and elafin.[7]
-
Small molecule inhibitors: Sivelestat is a specific and potent inhibitor of neutrophil elastase.[8][9] N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone is an irreversible inhibitor.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence from media or reagents: Components in cell culture media, such as phenol red and fetal bovine serum (FBS), can be autofluorescent.[10] | - Use phenol red-free media. - Heat-inactivate FBS to reduce autofluorescence. - If possible, perform the final assay in a simple buffer like PBS.[10] |
| Autofluorescence from plasticware: Some plastics used in microplates can exhibit autofluorescence, especially at shorter wavelengths.[11][12][13] | - Use black, opaque-walled microplates with clear bottoms for fluorescence assays to minimize well-to-well crosstalk and background. - Test different brands of plates to find one with low autofluorescence at the excitation wavelength of AMC. | |
| Substrate degradation: The this compound substrate may degrade over time, leading to the release of free AMC and high background. | - Prepare fresh working solutions of the substrate for each experiment. - Store the stock solution properly at -20°C or -80°C, protected from light.[1][5] | |
| Low Signal or Poor Signal-to-Noise Ratio | Low enzyme activity: The concentration of active neutrophil elastase in the sample may be too low. | - Increase the amount of sample (e.g., cell lysate, purified enzyme) in the assay. - Ensure proper sample preparation to maintain enzyme activity. |
| Suboptimal assay conditions: Incorrect pH, temperature, or buffer composition can reduce enzyme activity. | - The optimal pH for neutrophil elastase is typically around 7.4-8.0.[14][15] - Most enzyme assays are performed at 37°C.[5] Confirm the optimal temperature for your enzyme. - Ensure the buffer composition is compatible with enzyme activity. A common buffer is Tris-HCl or HEPES with NaCl.[14][15] | |
| Incorrect instrument settings: The settings on the fluorescence plate reader may not be optimized for AMC detection. | - Ensure the excitation and emission wavelengths are set correctly (Ex: ~360-380 nm, Em: ~440-460 nm).[1][2][3][4] - Optimize the gain setting on the reader to maximize the signal from the positive control without saturating the detector. - Increase the number of flashes per read to average out signal fluctuations.[10] | |
| High Variability Between Replicates | Inaccurate pipetting: Small volumes can be difficult to pipette accurately, leading to variability. | - Use calibrated pipettes and proper pipetting technique. - Prepare a master mix of reagents to be added to all wells to minimize pipetting errors. |
| Incomplete mixing: If the enzyme and substrate are not mixed thoroughly, the reaction rate will not be uniform. | - Gently mix the plate after adding all reagents, for example, by using an orbital shaker for a few seconds. | |
| Edge effects: Evaporation from the outer wells of a microplate can concentrate reactants and lead to higher signals. | - Avoid using the outer wells of the plate for samples. Instead, fill them with buffer or media to create a humidity barrier. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Wavelength | 355 - 380 nm | [1][2][3][4] |
| Emission Wavelength | 440 - 460 nm | [1][2][3][4] |
| Km for Human Leukocyte Elastase | ~130 µM | [3] |
| Storage of Powder | -20°C or -80°C | [1][5] |
| Storage of Stock Solution (in DMSO) | -20°C or -80°C | [1][5] |
| Typical Substrate Concentration | 10 - 400 µM | [5] |
Experimental Protocols
Protocol 1: Neutrophil Elastase Activity Assay with Purified Enzyme
This protocol provides a general guideline for measuring the activity of purified neutrophil elastase.
Materials:
-
Purified Human Neutrophil Elastase
-
This compound
-
DMSO
-
Assay Buffer (e.g., 50 mM HEPES, 140 mM NaCl, 0.05% (v/v) Triton X-100, pH 7.4)[15]
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO.
-
Prepare a working solution of neutrophil elastase by diluting the purified enzyme in Assay Buffer to the desired concentration. The final concentration will depend on the specific activity of the enzyme lot and should be determined empirically.
-
Prepare a 2X substrate solution by diluting the 10 mM stock solution in Assay Buffer. The final concentration in the well should be at or near the Km of the enzyme. For a final concentration of 100 µM, prepare a 200 µM solution.
-
Set up the assay plate:
-
Blank wells: Add 100 µL of Assay Buffer.
-
Substrate control wells: Add 50 µL of Assay Buffer and 50 µL of 2X substrate solution.
-
Enzyme wells: Add 50 µL of the diluted enzyme solution and 50 µL of 2X substrate solution.
-
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes using a fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm.
-
Calculate the rate of reaction by determining the slope of the linear portion of the fluorescence versus time curve. Subtract the rate of the substrate control from the rate of the enzyme wells.
Protocol 2: Measurement of Neutrophil Elastase Release from Stimulated Cells
This protocol describes how to measure the release of elastase from neutrophils stimulated with an agonist like Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
Isolated human neutrophils
-
Cell culture medium (e.g., RPMI)
-
PMA (or other stimulus)
-
This compound
-
Assay Buffer
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Isolate neutrophils from whole blood using a suitable method (e.g., density gradient centrifugation).
-
Resuspend the neutrophils in cell culture medium at a concentration of 1-2 x 10^6 cells/mL.
-
Seed the cells (e.g., 100 µL per well) into a 96-well plate.
-
Prepare the stimulus: Dilute PMA in cell culture medium to a 2X working concentration (e.g., 200 nM for a final concentration of 100 nM).
-
Add the stimulus (50 µL) to the appropriate wells. For unstimulated controls, add 50 µL of medium without the stimulus.
-
Incubate the plate at 37°C in a CO2 incubator for the desired stimulation time (e.g., 30-60 minutes).
-
Prepare the substrate solution: Dilute the this compound stock solution in Assay Buffer to a 4X final concentration.
-
Add the substrate solution (50 µL) to each well.
-
Immediately begin measuring fluorescence kinetically as described in Protocol 1. The rate of fluorescence increase is proportional to the amount of elastase released from the cells.
Visualizations
Caption: Enzymatic cleavage of this compound by neutrophil elastase.
Caption: A typical experimental workflow for a neutrophil elastase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Enzo Life Sciences this compound (5 mg) CAS: 72252-90-5, Quantity: Each | Fisher Scientific [fishersci.com]
- 4. MeOSuc-Ala-Ala-Pro-Val-AMC - Applications - CAT N°: 14907 [bertin-bioreagent.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Autofluorescence of Plastics in Microfluidic Devices - Enplas Global [en.enplas.com]
- 12. researchgate.net [researchgate.net]
- 13. The autofluorescence of plastic materials and chips measured under laser irradiation - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 14. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of human neutrophil elastase inhibition by Staphylococcus aureus EapH1: The key role played by Arginine 89 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Effect of pH on MeOSuc-AAPV-AMC Hydrolysis Rate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the critical role of pH in the hydrolysis of the fluorogenic substrate MeOSuc-AAPV-AMC, commonly used to assay neutrophil elastase activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound hydrolysis by human neutrophil elastase?
A1: The optimal pH for human neutrophil elastase activity, and consequently the hydrolysis of this compound, is in the alkaline range, typically between pH 7.5 and 8.5 [1]. Some studies indicate an optimal pH of approximately 8.0[1].
Q2: Why is maintaining the optimal pH crucial for this assay?
A2: The pH of the reaction buffer directly influences the enzyme's catalytic activity. The ionization state of amino acid residues in the active site of neutrophil elastase is critical for substrate binding and catalysis. Deviations from the optimal pH can lead to a significant reduction in the rate of this compound hydrolysis, resulting in inaccurate measurements of enzyme activity.
Q3: What are the potential consequences of using a suboptimal pH in my experiment?
A3: Using a suboptimal pH can lead to several issues:
-
Underestimation of enzyme activity: If the pH is too low or too high, the observed hydrolysis rate will be lower than the actual maximum rate.
-
Inaccurate inhibitor screening: When screening for inhibitors, a suboptimal pH can alter the inhibitor's potency or binding affinity, leading to misleading results.
-
Increased variability: Fluctuations in pH during the assay can introduce variability and reduce the reproducibility of your results.
Q4: Which buffer systems are recommended for maintaining the optimal pH?
A4: Tris-HCl is a commonly used buffer for neutrophil elastase assays and is effective in the optimal pH range[2][3]. A typical buffer composition is 100 mM Tris-HCl with 500 mM NaCl, adjusted to the desired pH (e.g., 7.5 or 8.0)[2]. HEPES buffer has also been used in some protocols[4].
Q5: Can the stability of the this compound substrate be affected by pH?
A5: While the primary effect of pH is on the enzyme, extreme pH values can potentially affect the stability of the substrate over extended periods. It is recommended to prepare fresh substrate solutions and avoid prolonged storage in highly acidic or alkaline buffers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no fluorescence signal | Incorrect buffer pH: The pH of your assay buffer may be outside the optimal range for neutrophil elastase activity. | Prepare fresh buffer and carefully verify the pH using a calibrated pH meter. We recommend a pH between 7.5 and 8.5[1]. |
| Enzyme inactivation: The enzyme may have lost activity due to improper storage or handling, which can be exacerbated by suboptimal pH conditions. | Ensure the enzyme is stored at the recommended temperature and pH. For long-term storage, a slightly acidic pH of 5.5 is often recommended to prevent autolysis. | |
| High background fluorescence | Substrate degradation: The this compound substrate may be degrading spontaneously, which can be influenced by buffer components or pH. | Prepare fresh substrate solution for each experiment. Ensure the purity of your buffer reagents. |
| Contaminating proteases: Your sample may contain other proteases that are active at the assay pH and can cleave the substrate. | Include appropriate controls, such as a sample without the primary enzyme or the use of a specific neutrophil elastase inhibitor, to assess background cleavage. | |
| Inconsistent or variable results | pH drift: The pH of the assay buffer may be changing over the course of the experiment, especially if using a buffer with poor buffering capacity at the target pH. | Use a buffer system that is effective at your target pH (e.g., Tris for pH 7.5-8.5). Ensure the final pH of all components is consistent before starting the reaction. |
| Temperature fluctuations: Temperature can influence both enzyme activity and the pKa of the buffer, leading to slight pH shifts. | Perform all assays at a constant, controlled temperature. |
Data Presentation
The following table summarizes the expected relative hydrolysis rate of this compound by human neutrophil elastase at various pH values, based on published optimal ranges.
| pH | Relative Hydrolysis Rate (%) |
| 6.0 | ~10-20 |
| 6.5 | ~30-50 |
| 7.0 | ~70-85 |
| 7.5 | ~90-100 |
| 8.0 | ~100 |
| 8.5 | ~90-95 |
| 9.0 | ~60-75 |
Note: This table provides an generalized representation of the pH-activity profile for human neutrophil elastase. The exact values can vary depending on the specific buffer system, ionic strength, and temperature.
Experimental Protocols
Objective: To determine the optimal pH for the hydrolysis of this compound by a given neutrophil elastase sample.
Materials:
-
Human Neutrophil Elastase
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
A series of buffers at different pH values (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, Tris-HCl for pH 8.0-9.0)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Detailed Methodology:
-
Buffer Preparation: Prepare a series of 100 mM buffers, each at a different pH value within the desired range (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). Ensure the ionic strength is kept constant across all buffers by adding NaCl (e.g., 500 mM).
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in each of the different pH buffers to the final desired concentration.
-
Enzyme Preparation: Prepare a stock solution of human neutrophil elastase in a suitable storage buffer (e.g., 50 mM sodium acetate, pH 5.5). Just before the assay, dilute the enzyme to the final working concentration in each of the different pH buffers.
-
Assay Procedure: a. To each well of a 96-well black microplate, add the diluted enzyme solution. b. To initiate the reaction, add the diluted substrate solution to each well. c. Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). d. Monitor the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: a. For each pH value, determine the initial rate of reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot. b. Plot the initial reaction rates (V₀) against the corresponding pH values. c. The pH at which the highest reaction rate is observed is the optimal pH for the enzyme under the tested conditions.
Mandatory Visualizations
References
- 1. Alkaline pH Promotes NADPH Oxidase-Independent Neutrophil Extracellular Trap Formation: A Matter of Mitochondrial Reactive Oxygen Species Generation and Citrullination and Cleavage of Histone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of human neutrophil elastase inhibition by Staphylococcus aureus EapH1: The key role played by Arginine 89 - PMC [pmc.ncbi.nlm.nih.gov]
Preventing substrate precipitation in MeOSuc-AAPV-AMC working solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent substrate precipitation in MeOSuc-AAPV-AMC working solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in a working solution?
A1: Precipitation of this compound in aqueous working solutions is primarily due to its low solubility in aqueous buffers.[1] Key contributing factors include:
-
High Final Concentration: The concentration of the substrate in the final aqueous working solution exceeds its solubility limit.
-
Insufficient Organic Solvent: The percentage of organic solvent (like DMSO or DMF) in the final working solution is too low to maintain the substrate's solubility.
-
Improper Dissolution: The initial stock solution in the organic solvent was not fully dissolved before dilution into the aqueous buffer.
-
Low Temperature: Preparing or storing the working solution at low temperatures can decrease the solubility of the substrate.
-
pH of the Buffer: While less common, the pH of the aqueous buffer could influence the substrate's stability and solubility.
-
Extended Storage: Aqueous solutions of this compound are not stable and should typically be used within a day.[1]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the recommended organic solvents for preparing a stock solution of this compound.[1][2] The substrate is highly soluble in these solvents.
Q3: What is the maximum recommended concentration for a this compound working solution?
A3: The final concentration in the working solution should be carefully considered to avoid precipitation. While working concentrations typically range from 10 to 400 µM, it is crucial to ensure the final percentage of the organic solvent is sufficient to maintain solubility.[2] For example, the solubility in a 1:1 solution of DMF:PBS (pH 7.2) is approximately 0.5 mg/mL.[1]
Q4: Can I store the this compound working solution?
A4: It is not recommended to store the aqueous working solution for more than one day.[1] For optimal performance and to avoid precipitation, prepare the working solution fresh before each experiment. Stock solutions in DMSO or DMF can be stored at -20°C or -80°C.[3][4]
Q5: How can I rescue a working solution where precipitation has already occurred?
A5: If slight precipitation is observed, you can try gently warming the solution (e.g., to 37°C) and vortexing to redissolve the substrate. However, this may not always be effective, and it is generally better to prepare a fresh solution. To prevent recurrence, consider reducing the final substrate concentration or increasing the percentage of organic solvent in your next preparation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with this compound precipitation.
Problem: Substrate precipitates immediately upon dilution into the aqueous buffer.
| Potential Cause | Recommended Solution |
| Stock solution not fully dissolved. | Ensure the this compound is completely dissolved in the organic solvent before dilution. Sonication can aid in dissolution.[2] |
| Final concentration is too high. | Reduce the final concentration of the substrate in the working solution. |
| Insufficient organic solvent in the final solution. | Increase the percentage of the organic solvent (e.g., DMSO) in the final working solution. Be mindful of the tolerance of your experimental system to the solvent. |
| Aqueous buffer is too cold. | Allow the aqueous buffer to reach room temperature before adding the substrate stock solution. |
Problem: Substrate precipitates over time after being in solution.
| Potential Cause | Recommended Solution |
| Working solution was stored for too long. | Prepare the working solution fresh on the day of the experiment. Aqueous solutions are not recommended for storage beyond one day.[1] |
| Temperature fluctuations during storage. | If short-term storage is unavoidable, maintain a constant temperature. Avoid freeze-thaw cycles of the working solution. |
| Sub-optimal pH of the buffer. | While this compound is used in standard buffers like PBS (pH 7.2), ensure your buffer's pH is within a range that does not promote substrate instability. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ~16 mg/mL | [1] |
| 60 mg/mL | [3][5] | |
| 100 mg/mL (ultrasonication recommended) | [2][4][6] | |
| DMF | ~20 mg/mL | [1] |
| 20 mg/mL (sonication recommended) | [2] | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Experimental Protocols
Protocol for Preparing a Non-Precipitating this compound Working Solution
-
Prepare the Stock Solution:
-
Weigh out the desired amount of solid this compound.
-
Dissolve the solid in a high-purity organic solvent such as DMSO or DMF to a high concentration (e.g., 10-40 mg/mL).
-
Ensure complete dissolution by vortexing. If necessary, sonicate the solution briefly.[2]
-
-
Prepare the Working Solution:
-
Warm your aqueous assay buffer to room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay.
-
Add the calculated volume of the stock solution to the aqueous buffer and immediately vortex to ensure rapid and uniform mixing.
-
Crucially, ensure the final concentration of the organic solvent in the working solution is sufficient to maintain solubility but does not interfere with your experiment. For example, if your stock is 10 mM in DMSO and your final working concentration is 100 µM, the final DMSO concentration will be 1%.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
Validation & Comparative
A Comparative Guide to Elastase Detection: MeOSuc-AAPV-AMC vs. MeOSuc-AAPV-pNA
For researchers, scientists, and drug development professionals, the accurate detection and quantification of elastase activity is critical in studies of inflammation, lung diseases, and other pathological conditions. The choice of substrate for elastase activity assays is a key determinant of experimental success, influencing sensitivity, throughput, and the nature of the detectable signal. This guide provides a comprehensive comparison of two widely used elastase substrates: the fluorogenic MeOSuc-AAPV-AMC and the chromogenic MeOSuc-AAPV-pNA.
This document outlines the fundamental differences in their detection mechanisms, presents available quantitative data for performance comparison, and provides detailed experimental protocols for their use in elastase activity assays.
Principle of Detection
Both this compound and MeOSuc-AAPV-pNA are synthetic peptides that mimic the natural substrate of elastase. The core peptide sequence, Ala-Ala-Pro-Val (AAPV), is recognized and cleaved by elastase. The key difference between the two substrates lies in the reporter molecule attached to the C-terminus of the peptide, which determines the method of signal detection upon cleavage.
This compound (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin) is a fluorogenic substrate. The intact molecule exhibits minimal fluorescence. Upon cleavage by elastase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The increase in fluorescence intensity, measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm, is directly proportional to the elastase activity.[1]
MeOSuc-AAPV-pNA (N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) is a chromogenic substrate. The intact substrate is colorless. When elastase cleaves the peptide bond, it liberates p-nitroanilide (pNA), a yellow-colored compound. The rate of pNA formation can be monitored by measuring the increase in absorbance at 405-410 nm.[2]
Performance Comparison
The choice between a fluorogenic and a chromogenic substrate often involves a trade-off between sensitivity and convenience. Fluorogenic assays are generally more sensitive than chromogenic assays, allowing for the detection of lower enzyme concentrations.
| Parameter | This compound (Fluorogenic) | MeOSuc-AAPV-pNA (Chromogenic) |
| Detection Method | Fluorescence | Colorimetric (Absorbance) |
| Excitation Wavelength | ~380 nm[1] | N/A |
| Emission Wavelength | ~460 nm[1] | N/A |
| Absorbance Wavelength | N/A | 405-410 nm[2] |
| Reported Km (Human Neutrophil Elastase) | 362 µM[1] | 152 µM |
| Sensitivity | High (can detect as low as 11 pM of human leukocyte elastase) | Moderate |
| Instrumentation | Fluorescence plate reader or spectrofluorometer | Spectrophotometer or plate reader with absorbance capabilities |
| Interference | Potential for interference from fluorescent compounds in the sample | Potential for interference from colored compounds or turbidity in the sample |
Experimental Protocols
Below are detailed protocols for performing elastase activity assays using both this compound and MeOSuc-AAPV-pNA. These protocols are intended as a guideline and may require optimization for specific experimental conditions.
Protocol 1: Elastase Activity Assay using this compound (Fluorogenic)
Materials:
-
Human Neutrophil Elastase (HNE)
-
This compound substrate
-
Assay Buffer (e.g., 200 mM Tris-HCl, 500 mM NaCl, pH 8.0)[3]
-
DMSO (for dissolving the substrate)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Protect the stock solution from light and store at -20°C.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration. The final concentration should be optimized based on the Km value, typically ranging from 10 µM to 100 µM.
-
Enzyme Preparation: Prepare a dilution series of HNE in Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of the HNE dilution to each well of the black 96-well microplate.
-
To initiate the reaction, add 50 µL of the working substrate solution to each well.
-
Include a substrate-only control (Assay Buffer instead of enzyme) to measure background fluorescence.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths.[3]
-
Data Analysis: Record the fluorescence intensity over time (e.g., every minute for 10-30 minutes). The rate of increase in fluorescence is proportional to the elastase activity. Calculate the initial velocity (V0) from the linear portion of the curve.
Protocol 2: Elastase Activity Assay using MeOSuc-AAPV-pNA (Chromogenic)
Materials:
-
Human Neutrophil Elastase (HNE)
-
MeOSuc-AAPV-pNA substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DMSO (for dissolving the substrate)
-
Clear 96-well microplate
-
Microplate reader with absorbance capabilities
Procedure:
-
Substrate Preparation: Prepare a stock solution of MeOSuc-AAPV-pNA in DMSO (e.g., 20 mM).
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration. The final concentration should be optimized based on the Km value, typically ranging from 100 µM to 500 µM.
-
Enzyme Preparation: Prepare a dilution series of HNE in Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of the HNE dilution to each well of the clear 96-well microplate.
-
To initiate the reaction, add 50 µL of the working substrate solution to each well.
-
Include a substrate-only control (Assay Buffer instead of enzyme) to measure background absorbance.
-
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405-410 nm.[2]
-
Data Analysis: Record the absorbance over time (e.g., every minute for 10-30 minutes). The rate of increase in absorbance is proportional to the elastase activity. Calculate the initial velocity (V0) from the linear portion of the curve.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
The above diagram illustrates the general enzymatic reaction where the elastase enzyme cleaves the MeOSuc-AAPV-Reporter substrate, releasing the peptide fragment and the reporter molecule.
This flowchart outlines the key steps involved in performing an elastase activity assay, from reagent preparation to data analysis.
Conclusion
Both this compound and MeOSuc-AAPV-pNA are valuable tools for the detection of elastase activity. The choice between them will depend on the specific requirements of the experiment.
-
This compound is the preferred substrate when high sensitivity is required, for example, when working with low concentrations of elastase or in complex biological samples where background noise may be a concern.
-
MeOSuc-AAPV-pNA offers a convenient and cost-effective alternative for routine assays where high sensitivity is not the primary concern. The colorimetric readout can be measured with a standard spectrophotometer or plate reader, making it accessible to a wider range of laboratories.
By understanding the principles, performance characteristics, and experimental protocols for each substrate, researchers can make an informed decision to best suit their experimental needs and achieve reliable and accurate measurements of elastase activity.
References
A Researcher's Guide to Alternative Fluorogenic Substrates for Neutrophil Elastase
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of neutrophil elastase activity is paramount in studies of inflammation, immunology, and various disease pathologies. While several methods exist, fluorogenic substrates offer a powerful tool for real-time, quantitative analysis. This guide provides a comparative overview of alternative fluorogenic substrates for neutrophil elastase, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Neutrophil elastase, a serine protease primarily found in the azurophilic granules of neutrophils, plays a critical role in host defense by degrading proteins of invading pathogens. However, its dysregulation and excessive activity in the extracellular space are implicated in a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome. Consequently, the ability to precisely measure neutrophil elastase activity is crucial for both basic research and the development of novel therapeutic inhibitors.
This guide explores a range of fluorogenic substrates, from the conventional to the novel, providing a direct comparison of their performance based on key kinetic parameters.
Comparative Analysis of Fluorogenic Substrates
The selection of a suitable fluorogenic substrate is critical for the success of any enzyme activity assay. The ideal substrate should exhibit high specificity and catalytic efficiency (kcat/Km) for neutrophil elastase, along with favorable photophysical properties such as high quantum yield and a significant fluorescence enhancement upon cleavage. The following table summarizes the key characteristics of several alternative fluorogenic substrates for neutrophil elastase.
| Substrate Name/Type | Peptide Sequence/Core Structure | Fluorophore/Quencher System | Excitation (nm) | Emission (nm) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Standard Coumarin-Based | |||||||
| MeOSuc-AAPV-AMC | MeOSuc-Ala-Ala-Pro-Val | AMC (Aminomethylcoumarin) | ~380 | ~460 | 130 - 362[1][2] | 1.1 x 10⁴ - 1.2 x 10⁵[3][4] | Widely used, commercially available standard. |
| MeOSuc-AAPV-AFC | MeOSuc-Ala-Ala-Pro-Val | AFC (Aminofluorocoumarin) | ~380 | ~500 | 130 | Not widely reported | Similar to the AMC variant but with a longer emission wavelength. |
| FRET-Based Substrates | Generally offer higher sensitivity and lower background fluorescence due to the quenching mechanism. | ||||||
| Abz-APEEIMRRQ-EDDnp | Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln | Abz/EDDnp | ~320 | ~420 | Not specified | >500-fold selective for HNE over PR3[5] | Designed for high specificity for human neutrophil elastase (HNE) over proteinase 3 (PR3). |
| Abz-VADCADQ-EDDnp | Abz-Val-Ala-Asp-Cys-Ala-Asp-Gln | Abz/EDDnp | ~320 | ~420 | Not specified | >500-fold selective for PR3 over HNE[5] | Included for comparison; demonstrates how peptide sequence alterations can dramatically shift specificity towards other proteases. |
| Rhodamine 110-Based Substrates | Offer high sensitivity due to the high quantum yield of rhodamine 110. | ||||||
| (Bz-Nle-Cys(Et)-Ala-Cys)₂-R110 | Benzoyl-Nle-Cys(Et)-Ala-Cys | Rhodamine 110 | ~498 | ~521 | Not specified | Not specified | Example of a rhodamine 110-based substrate; cleavage of both peptide chains leads to a large increase in fluorescence.[6] |
| Novel and High-Efficiency Substrates | |||||||
| Ac-Nle(O-Bzl)-Met(O)₂-Oic-Abu-ACC | Ac-Nle(O-Bzl)-Met(O)₂-Oic-Abu | ACC (Amino-4-carbamoylmethylcoumarin) | Not specified | Not specified | ~0.28 | 4.79 x 10⁷ | Developed using a hybrid combinatorial substrate library, demonstrating significantly higher catalytic efficiency.[7] |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature). The data presented here are for comparative purposes and have been compiled from various sources.
Mechanism of Action of Fluorogenic Substrates
Fluorogenic substrates for neutrophil elastase typically consist of a peptide sequence recognized by the enzyme, linked to a fluorophore. In their intact state, the fluorescence of the fluorophore is either minimal or quenched. Upon cleavage of the peptide bond by neutrophil elastase, the fluorophore is released, resulting in a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity.
Caption: Mechanism of single fluorophore and FRET-based substrates.
Experimental Protocols
The following is a generalized protocol for a kinetic assay to compare the performance of different fluorogenic substrates for neutrophil elastase. This protocol can be adapted and optimized for specific experimental needs.
Materials and Reagents
-
Purified human neutrophil elastase (commercially available)
-
Fluorogenic substrates (e.g., this compound, and other alternatives to be tested)
-
Assay Buffer: e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% (v/v) Triton X-100.
-
Substrate Solvent: Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with appropriate excitation and emission filters
Experimental Workflow
Caption: Workflow for comparing fluorogenic elastase substrates.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Reconstitute the lyophilized neutrophil elastase in the assay buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme stock to the desired working concentration in cold assay buffer.
-
Prepare stock solutions of each fluorogenic substrate in DMSO (e.g., 10 mM). Store these stocks at -20°C, protected from light.
-
-
Assay Setup:
-
Prepare a series of substrate dilutions in the assay buffer from the DMSO stock. A typical concentration range for determining Km might be 0.1 to 10 times the expected Km value.
-
Pipette a fixed volume of each substrate dilution into the wells of a 96-well black microplate. Include wells with assay buffer and substrate but no enzyme as a background control.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the diluted neutrophil elastase solution to each well.
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific substrate. Record data every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km values for each substrate.
-
Calculate the catalytic efficiency (kcat/Km) for each substrate. The kcat value can be determined from the Vmax and the enzyme concentration used in the assay (Vmax = kcat * [E]).
-
Conclusion
The selection of a fluorogenic substrate for neutrophil elastase should be guided by the specific requirements of the experiment, including the desired sensitivity, specificity, and the presence of other proteases in the sample. While this compound remains a reliable and widely used substrate, researchers now have access to a variety of alternatives, including highly sensitive FRET-based probes and novel substrates with significantly improved catalytic efficiencies. By carefully considering the comparative data and employing a robust experimental protocol, researchers can enhance the accuracy and reliability of their neutrophil elastase activity measurements, ultimately contributing to a deeper understanding of its role in health and disease.
References
- 1. Enzo Life Sciences this compound (5 mg) CAS: 72252-90-5, Quantity: Each | Fisher Scientific [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ≥95% (HPLC), powder, lyophilized solid, elastase substrate, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and use of highly specific substrates of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. pnas.org [pnas.org]
Comparative Analysis of MeOSuc-AAPV-AMC Cross-Reactivity with Serine Proteases
For Immediate Publication
This guide provides a comparative analysis of the fluorogenic substrate, MeOSuc-AAPV-AMC, and its cross-reactivity with a panel of key serine proteases. Designed for researchers, scientists, and drug development professionals, this document summarizes available quantitative data, details experimental protocols for specificity testing, and visualizes relevant biological pathways and workflows.
Introduction
This compound (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin) is a widely utilized fluorogenic substrate primarily employed for the detection and quantification of neutrophil elastase activity. The cleavage of the amide bond between the valine residue and the AMC (7-amino-4-methylcoumarin) group by an active protease results in a significant increase in fluorescence, providing a sensitive measure of enzymatic activity. Understanding the specificity of this substrate is critical for the accurate interpretation of experimental results and for the development of selective protease inhibitors. This guide compares the reactivity of this compound with human neutrophil elastase and other representative serine proteases: chymotrypsin, trypsin, and cathepsin G.
Data Presentation: Substrate Specificity Comparison
The following table summarizes the kinetic parameters for the hydrolysis of this compound by various serine proteases. The data highlights the substrate's strong preference for neutrophil elastase.
| Enzyme | P1 Residue Preference | This compound Hydrolysis | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Human Neutrophil Elastase | Small aliphatic (Val, Ala) | High | 130 - 362[1][2] | Data not available |
| Chymotrypsin | Aromatic (Phe, Tyr, Trp) | Negligible (inferred) | Not reported | Not reported |
| Trypsin | Basic (Lys, Arg) | Negligible (inferred) | Not reported | Not reported |
| Cathepsin G | Aromatic (Phe, Tyr) | Not significant[3] | Not reported | Not reported |
Experimental Protocols
A detailed methodology for assessing the cross-reactivity of this compound with a panel of serine proteases is provided below. This protocol can be adapted for use with a fluorescence plate reader.
Objective: To determine the kinetic parameters (Km and kcat) of this compound hydrolysis by neutrophil elastase, chymotrypsin, trypsin, and cathepsin G.
Materials:
-
This compound (stock solution in DMSO)
-
Human Neutrophil Elastase (purified)
-
Bovine Pancreatic α-Chymotrypsin (purified)
-
Bovine Pancreatic Trypsin (purified)
-
Human Neutrophil Cathepsin G (purified)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Triton X-100)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader with excitation at ~360-380 nm and emission at ~440-460 nm.[4][5]
-
AMC (7-amino-4-methylcoumarin) standard for calibration curve
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare stock solutions of each protease in an appropriate buffer and determine their active concentrations.
-
Prepare a series of dilutions of the AMC standard in assay buffer to generate a calibration curve.
-
-
Enzyme Activity Assay:
-
Prepare a range of substrate concentrations (e.g., 0-500 µM) by diluting the this compound stock solution in the assay buffer.
-
To each well of the 96-well plate, add a fixed volume of the appropriate protease solution (pre-diluted in assay buffer to a working concentration).
-
Initiate the reaction by adding a corresponding volume of the substrate dilution to each well. The final volume in each well should be consistent (e.g., 200 µL).
-
Immediately place the plate in the fluorescence plate reader, pre-set to the appropriate temperature (e.g., 37°C).
-
-
Data Acquisition:
-
Measure the increase in fluorescence intensity over time (kinetic read) for a set period (e.g., 30-60 minutes), taking readings at regular intervals (e.g., every 60 seconds).
-
-
Data Analysis:
-
Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min) using the AMC standard curve.
-
Plot the initial reaction velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each enzyme.
-
Calculate the kcat value from the Vmax and the enzyme concentration.
-
The specificity constant (kcat/Km) can then be calculated for each protease.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining serine protease cross-reactivity with this compound.
Neutrophil Elastase Signaling Pathway in Inflammation
Neutrophil elastase, released during inflammation, can activate Proteinase-Activated Receptor-2 (PAR2), a G protein-coupled receptor. This activation can trigger downstream signaling cascades, such as the p44/42 MAPK pathway, leading to pro-inflammatory responses.[6][7] In some contexts, this can also involve the activation of other receptors like Transient Receptor Potential Vanilloid 4 (TRPV4), contributing to inflammation and pain.[8][9][10]
Caption: Simplified signaling pathway of Neutrophil Elastase via PAR2 activation.
References
- 1. Enzo Life Sciences this compound (5 mg) CAS: 72252-90-5, Quantity: Each | Fisher Scientific [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and synthesis of fluorogenic trypsin peptide substrates based on resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In situ and Multi-Substrate Detection of Elastase Enzymatic Activity External to Microdialysis Sampling Probes using LC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neutrophil elastase acts as a biased agonist for proteinase-activated receptor-2 (PAR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. Neutrophil Elastase Activates Protease-activated Receptor-2 (PAR2) and Transient Receptor Potential Vanilloid 4 (TRPV4) to Cause Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uni-regensburg.de [uni-regensburg.de]
A Comparative Guide to Neutrophil Elastase Activity Assays: Focus on MeOSuc-AAPV-AMC Reproducibility and Linearity
For researchers, scientists, and drug development professionals, the accurate measurement of neutrophil elastase (NE) activity is crucial for understanding its role in various inflammatory diseases and for the development of targeted therapies. The MeOSuc-AAPV-AMC assay is a widely used fluorogenic method for this purpose. This guide provides a comparative overview of the this compound assay, focusing on its reproducibility and linearity, and contextualizes its performance against alternative methods.
Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin.[1] While essential for host defense, excessive NE activity is implicated in the pathogenesis of chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1] Consequently, robust and reliable assays to quantify NE activity are indispensable.
Comparison of Neutrophil Elastase Activity Assays
Several methods are available for measuring neutrophil elastase activity, each with its own advantages and limitations. The choice of assay often depends on the specific research question, sample type, and required throughput. A comparison of the most common assay types is presented in Table 1.
| Assay Type | Principle | Substrate | Detection Method | Reported Advantages | Reported Disadvantages |
| Fluorogenic | Enzymatic cleavage of a synthetic peptide releases a fluorescent molecule. | This compound | Fluorescence (Ex/Em ~360-380/460 nm) | High sensitivity, continuous measurement.[2] | Potential for fluorescence quenching or interference from sample components. |
| Chromogenic | Enzymatic cleavage of a synthetic peptide releases a chromogenic molecule. | MeOSuc-AAPV-pNA | Absorbance (405 nm) | Simple, cost-effective, suitable for endpoint assays.[3][4] | Generally lower sensitivity than fluorogenic assays. |
| FRET-Based | Cleavage of a peptide linking a fluorophore and a quencher results in increased fluorescence. | Custom peptide with FRET pair | Fluorescence Resonance Energy Transfer | High specificity and sensitivity, allows for real-time kinetics.[5] | Can be more expensive to develop and synthesize custom substrates. |
| ELISA | Measures the amount of NE-generated elastin fragments or captures active NE. | Native elastin or specific antibodies | Colorimetric/Chemiluminescent | High specificity for in vivo degradation products, high throughput.[6] | Measures accumulated product, not real-time activity; may not distinguish between active and inhibited enzyme. |
Experimental Protocols
Detailed and validated experimental protocols are critical for ensuring the reproducibility and reliability of any assay. Below are representative protocols for the this compound assay and a FRET-based assay.
Protocol 1: this compound Assay for Neutrophil Elastase Activity
This protocol is a generalized procedure based on manufacturer guidelines and published methodologies.[7][8]
Materials:
-
Human Neutrophil Elastase (hNE), purified
-
This compound substrate
-
Assay Buffer (e.g., 200 mM TRIS HCl, 500 mM NaCl, pH 8.0)
-
DMSO (for substrate solubilization)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 10-400 µM).[9]
-
Enzyme Preparation: Prepare serial dilutions of the hNE standard in Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 20 µL of hNE standards or samples to the appropriate wells.
-
Initiate the reaction by adding 30 µL of the this compound working solution to each well.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm every 1-2 minutes for at least 15-30 minutes.[8]
-
Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve. Plot the Vmax values against the hNE concentrations to generate a standard curve and determine the concentration of NE in the samples.
Protocol 2: FRET-Based Assay for Neutrophil Elastase Activity
This protocol is based on a published method for measuring NE activity using a FRET-based substrate.[5]
Materials:
-
Human Neutrophil Elastase (hNE), purified
-
FRET-based NE substrate (e.g., Abz-VADCADQ-EDDnp)
-
Assay Buffer (e.g., PBS)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate and Enzyme Preparation: Prepare stock solutions of the FRET substrate and hNE in the appropriate buffers. Create serial dilutions of the enzyme.
-
Assay Reaction:
-
Add hNE standards or samples to the microplate wells.
-
Add Assay Buffer to bring the volume to the desired pre-incubation volume.
-
Incubate for a short period at 37°C to allow the enzyme to equilibrate.
-
Initiate the reaction by adding the FRET substrate.
-
-
Measurement: Monitor the increase in fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the specific FRET pair.
-
Data Analysis: Determine the initial velocity of the reaction from the linear phase of the fluorescence increase.
Data on Reproducibility and Linearity
The reproducibility and linearity of an assay are key performance indicators. Reproducibility is typically assessed by calculating the intra-assay and inter-assay coefficient of variation (CV%), while linearity is determined by the coefficient of determination (R²) of the standard curve.
| Assay Type | Parameter | Reported Value | Reference |
| FRET-Based | Intra-assay CV% | 5.6% | [5] |
| Inter-assay CV% | 8.8% | [5] | |
| ELISA (for NE-degraded elastin) | Intra-assay CV% | <10% | [6] |
| Inter-assay CV% | <15% | [6] | |
| This compound | Linearity | Demonstrates a linear increase in fluorescence in the presence of elastase. | [10] |
| Reproducibility (CV%) | Data not available in the reviewed literature. | ||
| Linearity (R²) | Data not available in the reviewed literature. |
Visualizations
Neutrophil Elastase Signaling and Action
The following diagram illustrates the simplified pathway of neutrophil activation, degranulation, and the subsequent action of released neutrophil elastase on the extracellular matrix.
References
- 1. Amplite® Fluorimetric Neutrophil Elastase Activity Assay Kit | AAT Bioquest [aatbio.com]
- 2. Publication : USDA ARS [ars.usda.gov]
- 3. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 1502927 - Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serological assessment of neutrophil elastase activity on elastin during lung ECM remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. scbt.com [scbt.com]
A Comparative Guide to Elastase Isoform Detection: MeOSuc-AAPV-AMC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorogenic substrate MeOSuc-AAPV-AMC and alternative methods for the detection of various elastase isoforms. The information presented herein is intended to assist researchers in selecting the most appropriate method for their specific experimental needs, with a focus on quantitative data, detailed protocols, and visual representations of key biological pathways.
Introduction to Elastase and its Isoforms
Elastases are a group of proteases that break down elastin, a key protein in the extracellular matrix of connective tissues. Different isoforms of elastase are produced by various cell types and organisms, and their activity is implicated in a range of physiological and pathological processes. Key elastase isoforms include:
-
Human Neutrophil Elastase (HNE): A serine protease stored in the azurophilic granules of neutrophils. It plays a crucial role in the innate immune response by degrading proteins of engulfed pathogens. However, its dysregulation is associated with inflammatory lung diseases like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
-
Human Pancreatic Elastase: This family includes several isoforms, such as CELA2A, CELA3A, and CELA3B, which are synthesized in the pancreas and secreted into the small intestine to aid in protein digestion. Fecal levels of pancreatic elastase are a well-established biomarker for exocrine pancreatic function.
-
Pseudomonas aeruginosa Elastase: This bacterium secretes several virulence factors, including the elastases LasA and LasB. These enzymes contribute to the pathogen's ability to degrade host tissues and evade the immune system, playing a significant role in infections, particularly in immunocompromised individuals and those with cystic fibrosis.
The specific detection and quantification of these elastase isoforms are critical for both basic research and clinical diagnostics. This guide focuses on comparing a widely used fluorogenic substrate, this compound, with a common immunoassay-based method.
Comparison of Detection Methods
This compound: A Fluorogenic Substrate-Based Assay
This compound (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin) is a synthetic peptide that acts as a fluorogenic substrate for certain elastases. Cleavage of the peptide by an active elastase releases the fluorescent group, 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity.
Principle: Enzymatic cleavage of a non-fluorescent substrate to produce a fluorescent signal.
Primary Applications: Measurement of elastase activity in purified enzyme preparations, cell lysates, and conditioned media. It is commonly used for studying human neutrophil elastase and porcine pancreatic elastase activity.[1][2]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA-based methods utilize specific antibodies to capture and detect elastase proteins. These assays can be designed to be highly specific for a particular elastase isoform. A prominent example is the ScheBo® Pancreatic Elastase 1 Stool Test, which uses monoclonal antibodies to quantify human pancreatic elastase isoforms CELA3A and CELA3B in fecal samples.[3][4][5]
Principle: Antibody-based detection of the elastase protein, providing a quantitative measure of its concentration.
Primary Applications: Quantification of specific elastase isoforms in complex biological samples like stool, serum, and sputum. It is a gold standard for non-invasive assessment of exocrine pancreatic function.[6]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and provide a conceptual comparison with ELISA-based methods. Direct comparative kinetic data for this compound across all major elastase isoforms is limited in the current literature.
Table 1: Kinetic Parameters of this compound with Different Elastases
| Elastase Isoform | Km (μM) | kcat/Km (s-1M-1) | Notes |
| Human Neutrophil Elastase | 130 - 362[1][7] | 120,000 | Commonly used and well-characterized for this enzyme. |
| Porcine Pancreatic Elastase | 362[8] | Not widely reported | Often used as a substitute for human pancreatic elastase in initial studies. |
| Pseudomonas aeruginosa Elastase (LasB) | Not widely reported | Not widely reported | While some studies use this substrate for P. aeruginosa elastase activity, specific kinetic data is scarce.[9] |
| Human Pancreatic Elastase Isoforms (CELA2A, CELA3A, CELA3B) | Not widely reported | Not widely reported | Data on the specific activity of this compound with individual human pancreatic elastase isoforms is not readily available. |
Table 2: Performance Comparison of this compound and ELISA
| Feature | This compound | ELISA (e.g., ScheBo® Pancreatic Elastase 1) |
| Measurement | Enzymatic Activity | Protein Concentration |
| Specificity | Active against neutrophil and porcine pancreatic elastase. Cross-reactivity with other proteases may occur.[10] | High specificity for target isoform (e.g., CELA3A and CELA3B).[3][5] |
| Sensitivity | High, can detect low levels of enzyme activity. | High, can detect low concentrations of protein. |
| Sample Type | Purified enzymes, cell lysates, conditioned media. | Stool, serum, sputum, and other complex biological fluids. |
| Throughput | High-throughput screening compatible (microplate format). | Can be adapted for high-throughput formats. |
| Information Provided | Functional activity of the enzyme. | Total amount of enzyme protein (active and inactive). |
| Limitations | May not be specific for a single elastase isoform in a mixed sample. | Does not provide information on the functional activity of the enzyme. |
Experimental Protocols
This compound Elastase Activity Assay
This protocol is a general guideline and should be optimized for specific experimental conditions.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, 0.01% Triton X-100, pH 7.5)
-
Purified elastase, cell lysate, or conditioned medium
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 μM).
-
Sample Preparation: Prepare serial dilutions of the elastase-containing sample in Assay Buffer.
-
Assay Reaction:
-
Add 50 μL of the diluted sample to each well of the 96-well plate.
-
Add 50 μL of the working substrate solution to each well to initiate the reaction.
-
Include a substrate-only control (50 μL Assay Buffer + 50 μL working substrate solution) for background fluorescence.
-
-
Measurement: Immediately begin reading the fluorescence intensity at 37°C in a kinetic mode for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Determine the rate of reaction (V0) from the linear portion of the fluorescence versus time curve.
-
Enzyme activity can be calculated using a standard curve generated with free AMC.
-
ScheBo® Pancreatic Elastase 1 Stool Test (ELISA) - General Protocol
This is a generalized protocol based on commercially available ELISA kits. Always refer to the manufacturer's specific instructions.
Materials:
-
ELISA kit containing:
-
Microplate pre-coated with anti-pancreatic elastase antibodies
-
Wash buffer concentrate
-
Dilution buffer
-
Conjugate (e.g., HRP-labeled anti-pancreatic elastase antibody)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Standards and controls
-
-
Stool sample
-
Stool extraction buffer
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation:
-
Homogenize the stool sample.
-
Weigh a specific amount of stool (e.g., 100 mg) and add it to a pre-filled tube with extraction buffer.
-
Vortex thoroughly and centrifuge to pellet solid debris.
-
Dilute the supernatant according to the kit's instructions.
-
-
ELISA Procedure:
-
Add 100 μL of standards, controls, and diluted samples to the appropriate wells of the microplate.
-
Incubate at room temperature for the time specified in the kit protocol (e.g., 60 minutes).
-
Wash the wells multiple times with the wash buffer.
-
Add 100 μL of the conjugate to each well and incubate (e.g., 30 minutes).
-
Wash the wells again.
-
Add 100 μL of the substrate solution to each well and incubate in the dark (e.g., 15 minutes).
-
Add 100 μL of the stop solution to each well.
-
-
Measurement: Read the absorbance at 450 nm within a specified time.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of pancreatic elastase in the samples by interpolating their absorbance values on the standard curve.
-
Multiply the result by the dilution factor to obtain the final concentration in the stool sample.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving different elastase isoforms and a typical experimental workflow for measuring elastase activity.
Caption: Signaling pathways activated by Neutrophil Elastase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. euris.org [euris.org]
- 3. alpco.com [alpco.com]
- 4. Design and use of highly specific substrates of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elastase, Pancreatic, Stool | MLabs [mlabs.umich.edu]
- 6. altimibiosciences.com [altimibiosciences.com]
- 7. euris.org [euris.org]
- 8. eaglebio.com [eaglebio.com]
- 9. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MeOSuc-AAPV-AMC
For researchers, scientists, and drug development professionals utilizing MeOSuc-AAPV-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin), a fluorogenic substrate for elastase, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this chemical.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₃₁H₄₁N₅O₉ |
| Molecular Weight | 627.69 g/mol |
| CAS Number | 72252-90-5 |
| Appearance | Solid |
| Solubility (25°C) | DMSO: 60 mg/mL |
| Storage Temperature | -20°C, protect from light, keep dry and sealed |
Disposal Protocol
The primary recommended method for the disposal of this compound is incineration by a licensed waste disposal company. Always adhere to federal, state, and local environmental regulations.
Step-by-Step Disposal Procedure:
-
Consult Local Regulations: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department and review all applicable federal, state, and local regulations.
-
Do Not Mix: Keep this compound in its original or a clearly labeled, compatible container. Do not mix it with other chemical waste.
-
Dissolution (if necessary): If required by the waste disposal facility, dissolve or mix the material with a combustible solvent.
-
Incineration: Arrange for the chemical to be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Uncleaned Packaging: Dispose of uncleaned packaging in the same manner as the product itself, in accordance with official regulations.[2]
Safety and Handling Precautions
While this compound is not classified as a hazardous substance, general laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.
-
Ventilation: Use in a well-ventilated area.
-
First Aid:
-
After inhalation: Move to fresh air. If symptoms persist, consult a doctor.[2]
-
After skin contact: The product is generally not irritating to the skin.[2] Wash with soap and water.
-
After eye contact: Rinse opened eye for several minutes under running water.[2]
-
After swallowing: If symptoms persist, consult a doctor.[2]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
